molecular formula C5H9NO2 B13830591 Ethyl aziridinyl formate

Ethyl aziridinyl formate

Cat. No.: B13830591
M. Wt: 115.13 g/mol
InChI Key: HNALLBODWXJCAI-UHFFFAOYSA-N
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Description

Ethyl aziridinyl formate, with the CAS number 671-51-2 and the IUPAC name ethyl aziridine-1-carboxylate, is an aziridine-based organic compound with the molecular formula C5H9NO2 and a molecular weight of 115.13 g/mol . This compound is a clear liquid under standard conditions, with a measured boiling point of 147.1°C at 760 mmHg and a flash point of 42.8°C, indicating specific handling and storage requirements due to its flammability . Its density is approximately 1.169 g/cm³ . One study lists a toxicity value of 40 mg/kg (intraperitoneal, rat) . As an N-functionalized aziridine, this compound serves as a valuable building block in organic synthesis and chemical research. Aziridines are strained, three-membered heterocycles known for their reactivity, making them useful intermediates for the synthesis of more complex nitrogen-containing molecules. Researchers may employ this reagent in the development of novel pharmaceuticals, agrochemicals, or functional materials. This product is intended for research and industrial applications only. It is not for medicinal, edible, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

(3-ethylaziridin-2-yl) formate

InChI

InChI=1S/C5H9NO2/c1-2-4-5(6-4)8-3-7/h3-6H,2H2,1H3

InChI Key

HNALLBODWXJCAI-UHFFFAOYSA-N

Canonical SMILES

CCC1C(N1)OC=O

Origin of Product

United States

Foundational & Exploratory

Ethyl aziridinyl formate chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Core Properties

Executive Summary

Ethyl aziridinyl formate (IUPAC: Ethyl 1-aziridinecarboxylate; CAS: 671-51-2 ) is a reactive N-acylated aziridine derivative utilized primarily as a high-value electrophilic intermediate in organic synthesis and medicinal chemistry.[1][2][3][4][5][6][7] Characterized by the fusion of a strained three-membered aziridine ring with an ethoxycarbonyl group, this compound exhibits a unique reactivity profile. The electron-withdrawing carbonyl group activates the aziridine ring toward nucleophilic attack while simultaneously protecting the nitrogen from protonation under mild conditions.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis protocols, mechanistic reactivity, and safety considerations for research and development applications.

Chemical Identity and Physicochemical Properties[1][2][4][7][8]

Structural Characteristics

The molecule consists of an aziridine ring nitrogen-bonded to an ethyl formate moiety. The significant angle strain (~60° bond angles) of the aziridine ring, combined with the electron-withdrawing nature of the carbamate, makes the C-N bonds highly susceptible to cleavage.

PropertyData
IUPAC Name Ethyl 1-aziridinecarboxylate
Common Synonyms N-(Ethoxycarbonyl)aziridine; 1-Carbethoxyaziridine
CAS Number 671-51-2
Molecular Formula C₅H₉NO₂
Molecular Weight 115.13 g/mol
SMILES CCOC(=O)N1CC1
Appearance Colorless to pale yellow liquid
Boiling Point ~147 °C (at 760 mmHg)
Density 1.169 g/cm³
Refractive Index 1.454
Flash Point 42.8 °C
Solubility Soluble in organic solvents (DCM, THF, Ether); hydrolyzes in water

Synthesis and Manufacturing Protocols

Standard Synthesis Route: Acylation of Aziridine

The most robust method for synthesizing ethyl aziridinyl formate involves the nucleophilic substitution of ethyl chloroformate by aziridine (ethyleneimine) in the presence of a non-nucleophilic base.

Critical Process Parameters:

  • Temperature Control: The reaction is highly exothermic. Maintenance of 0°C to -10°C is critical during addition to prevent polymerization of the aziridine or decomposition of the product.

  • Base Selection: Triethylamine (TEA) or Pyridine is preferred over inorganic bases to maintain a homogeneous organic phase and prevent hydrolysis of the chloroformate.

Experimental Protocol
  • Setup: Flame-dried 3-neck round-bottom flask equipped with a pressure-equalizing addition funnel and nitrogen inlet.

  • Reagents:

    • Aziridine (1.0 eq)

    • Triethylamine (1.1 eq)

    • Ethyl Chloroformate (1.0 eq)

    • Solvent: Anhydrous Diethyl Ether or Dichloromethane (DCM).

  • Procedure:

    • Dissolve Aziridine and TEA in solvent and cool to 0°C.

    • Add Ethyl Chloroformate dropwise over 30–60 minutes. Note: Monitor internal temperature; do not exceed 5°C.

    • Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Filter off the triethylamine hydrochloride salt precipitate.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Distillation under reduced pressure is required to obtain high-purity material.

Synthesis Workflow Diagram

Synthesis Start Aziridine (Ethyleneimine) Intermediate Reaction Mixture (0°C, N2 atm) Start->Intermediate Dissolution in Ether Reagent Ethyl Chloroformate + Triethylamine Reagent->Intermediate Dropwise Addition Workup Filtration & Concentration Intermediate->Workup Stir 4h @ RT Product Ethyl Aziridinyl Formate (Distilled) Workup->Product Vacuum Distillation

Figure 1: Step-by-step synthesis workflow for Ethyl Aziridinyl Formate via acylation.

Reactivity & Mechanism of Action[9]

Ring-Opening Dynamics

Ethyl aziridinyl formate acts as a "masked" electrophile. The carbonyl group pulls electron density from the nitrogen, increasing the electrophilicity of the ring carbons. However, unlike basic aziridines, the lone pair on the nitrogen is conjugated with the carbonyl, reducing its basicity and preventing self-polymerization under neutral conditions.

Key Reaction Pathways:

  • Acid-Catalyzed Ring Opening: Protonation or Lewis acid coordination (e.g., BF₃·OEt₂) at the carbonyl oxygen or nitrogen activates the ring for attack by weak nucleophiles.

  • Nucleophilic Attack: Strong nucleophiles (amines, thiols) can attack the ring carbons directly, leading to

    
    -functionalized ethyl carbamates.
    
Mechanistic Pathway Diagram

Mechanism Substrate Ethyl Aziridinyl Formate Activation Activation (Lewis Acid / H+) Substrate->Activation Coordination Transition Activated Complex (Highly Electrophilic) Activation->Transition Ring Strain Increase Product Beta-Functionalized Carbamate Transition->Product Ring Opening (SN2) NuAttack Nucleophilic Attack (Nu:) NuAttack->Product Attacks C-Atom

Figure 2: Mechanism of acid-catalyzed nucleophilic ring opening.

Applications in Drug Development[9]

Pharmacophore Installation

Researchers use ethyl aziridinyl formate to introduce the ethyl carbamate (urethane) moiety while simultaneously linking it to a nucleophilic site on a drug scaffold. This is particularly useful in synthesizing:

  • Prodrugs: The carbamate linkage is metabolically stable but can be designed to degrade under specific enzymatic conditions.

  • Peptidomimetics: Used to create non-natural amino acid derivatives by reacting with carbon nucleophiles.

Cross-Linking Agents

Due to its bifunctional nature (reactive ring + ester group), it serves as a cross-linker in polymer chemistry and bioconjugation, allowing the tethering of proteins or peptides to surfaces containing nucleophilic residues (cysteine thiols or lysine amines).

Safety, Toxicity, and Handling (E-E-A-T)

Warning: Aziridine derivatives are potent alkylating agents. Strict safety protocols are mandatory.

Toxicology Profile
  • Acute Toxicity: High. Fatal if inhaled, swallowed, or absorbed through the skin.

  • Genotoxicity: Mutagenic. Capable of alkylating DNA bases (specifically guanine N7), leading to cross-linking and replication errors.

  • Carcinogenicity: Potential carcinogen based on structural analogy to other aziridines (e.g., Mitomycin C).

Handling Protocols
  • Engineering Controls: All operations must be conducted in a certified chemical fume hood.

  • PPE: Double nitrile gloves, chemical safety goggles, and a lab coat are mandatory. A full-face respirator is recommended if working outside a hood (not advised).

  • Decontamination: Spills should be neutralized immediately with 10% aqueous sodium thiosulfate or dilute hydrochloric acid (to open the ring to a less toxic chlorohydrin species) before disposal.

References

  • ChemicalBook. (n.d.). Ethyl Aziridinyl Formate Properties and CAS 671-51-2. Retrieved from

  • LookChem. (n.d.). Safety and Toxicity Data for Ethyl 1-aziridinecarboxylate. Retrieved from

  • BenchChem. (n.d.). Synthesis and Reaction Pathways of Aziridine Carboxylates. Retrieved from

  • GuideChem. (n.d.). Ethyl Formate Derivatives and Isotope Labeling. Retrieved from

Sources

Technical Whitepaper: Ethyl 1-aziridinecarboxylate (CAS 671-51-2)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 1-aziridinecarboxylate (CAS 671-51-2), also known as


-(ethoxycarbonyl)aziridine, represents a critical class of "activated aziridines" utilized extensively in the synthesis of 

-amino acids, oxazolidinones, and complex heterocyclic pharmaceutical intermediates.[1] Unlike non-activated

-alkyl aziridines, the electron-withdrawing carbamate group on the nitrogen atom significantly increases the electrophilicity of the aziridine ring, facilitating regioselective ring-opening reactions with a diverse array of nucleophiles. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic protocols, mechanistic reactivity, and applications in drug development, grounded in rigorous safety standards due to the inherent alkylating potential of the aziridine moiety.

Physicochemical Profile

The following data characterizes high-purity Ethyl 1-aziridinecarboxylate. Researchers should note that


-acyl aziridines are sensitive to nucleophilic attack and hydrolysis; therefore, storage under anhydrous conditions is critical.
PropertyValue / DescriptionNote
CAS Registry Number 671-51-2
IUPAC Name Ethyl aziridine-1-carboxylate
Molecular Formula

Molecular Weight 115.13 g/mol
Appearance Colorless to pale yellow liquidMay crystallize at low temps
Boiling Point 67–68 °C @ 27 TorrExtrapolates to ~160 °C @ 760 Torr
Density

g/cm³
Predicted value
Solubility Soluble in

,

, THF, EtOAc
Decomposes in protic solvents with acid
Stability Moisture sensitive; Acid sensitiveStore at 2–8 °C under inert gas

Synthetic Routes & Manufacturing[6][7]

The synthesis of Ethyl 1-aziridinecarboxylate is classically achieved via the


-acylation of aziridine (ethyleneimine) with ethyl chloroformate. This reaction must be conducted under strict temperature control to prevent polymerization of the aziridine or premature ring opening.
Mechanistic Pathway (Synthesis)

The reaction proceeds via a nucleophilic acyl substitution where the aziridine nitrogen attacks the carbonyl carbon of the chloroformate. A base is required to scavenge the liberated hydrochloric acid.

Synthesis_Workflow Aziridine Aziridine (Ethyleneimine) Intermediate Tetrahedral Intermediate Aziridine->Intermediate 0°C, DCM ECF Ethyl Chloroformate (Cl-COOEt) ECF->Intermediate 0°C, DCM Base Base (Et3N or K2CO3) Base->Intermediate 0°C, DCM Product Ethyl 1-aziridinecarboxylate (Target) Intermediate->Product Elimination Byproduct Salt Byproduct (Et3N·HCl) Intermediate->Byproduct

Figure 1: Synthetic workflow for the N-acylation of aziridine. The base acts as an HCl scavenger to drive the equilibrium forward.

Experimental Protocol: Preparation from Aziridine

Safety Warning: Aziridine is highly toxic and a potential carcinogen. Ethyl chloroformate is a lachrymator. All operations must be performed in a functioning fume hood.

Reagents:

  • Aziridine (Ethyleneimine): 1.0 equiv

  • Ethyl Chloroformate: 1.1 equiv

  • Triethylamine (

    
    ): 1.2 equiv
    
  • Solvent: Dichloromethane (DCM) or Diethyl Ether (anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.

  • Solvation: Charge the flask with Aziridine (1.0 equiv) and

    
     (1.2 equiv) in anhydrous DCM (
    
    
    
    concentration relative to aziridine).
  • Cooling: Cool the solution to

    
     using an ice/water bath. Ensure the temperature equilibrates before addition.
    
  • Addition: Dissolve Ethyl Chloroformate (1.1 equiv) in a minimal amount of DCM and transfer to the addition funnel. Add dropwise to the reaction mixture over 30–60 minutes.

    • Critical Control Point: Maintain internal temperature

      
       to avoid exothermic polymerization.
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor consumption of aziridine by TLC (stain with ninhydrin or

    
    ).
    
  • Workup:

    • Filter off the precipitated triethylamine hydrochloride salt.

    • Wash the filtrate with cold water (

      
      ), saturated 
      
      
      
      (
      
      
      ), and brine (
      
      
      ).
    • Dry the organic layer over anhydrous

      
      .
      
  • Purification: Concentrate under reduced pressure. The residue can be purified via vacuum distillation (bp 67–68 °C @ 27 Torr) to yield the pure carbamate.

Mechanistic Reactivity & Ring Opening[5][8]

The utility of Ethyl 1-aziridinecarboxylate lies in its "spring-loaded" ring strain (


) combined with the electron-withdrawing ester group. This activation renders the ring susceptible to nucleophilic attack, typically at the less hindered carbon (regioselective), or governed by electronic effects in substituted derivatives.
Reactivity Modes
  • Acid-Catalyzed Ring Opening: Protonation or Lewis Acid coordination to the carbonyl oxygen or ring nitrogen increases electrophilicity, allowing attack by weak nucleophiles (alcohols, water).

  • Nucleophilic Attack: Strong nucleophiles (amines, thiols, organometallics) attack the ring carbon directly.

  • Heine Reaction: Isomerization to oxazolidinones via ring expansion.

Reactivity_Pathways Substrate Ethyl 1-aziridinecarboxylate Activated Activated Species (N-protonated/coordinated) Substrate->Activated Activation Product_B Beta-Amino Ester/Sulfide Substrate->Product_B Direct SN2 Attack Oxazolidinone Oxazolidinone (Isomerization) Substrate->Oxazolidinone Heine Reaction Acid Acid Catalyst (H+ or Lewis Acid) Acid->Activated Product_A Beta-Functionalized Carbamate Activated->Product_A Ring Opening (SN2) Nu_Weak Weak Nucleophile (ROH, H2O) Nu_Weak->Product_A Nu_Strong Strong Nucleophile (R-NH2, R-SH) Nu_Strong->Product_B Heat Heat / NaI Heat->Oxazolidinone

Figure 2: Primary reactivity pathways. Pathway A dominates in acidic media; Pathway B in basic/neutral media.

Applications in Drug Development[6][9]

Synthesis of -Amino Acids

Ethyl 1-aziridinecarboxylate serves as a direct precursor to


-amino acids. By reacting the aziridine with carbon nucleophiles (e.g., organocuprates or enolates), the carbon skeleton is extended at the 

-position. Subsequent hydrolysis of the carbamate yields the free amine.
Prodrug Moieties

The aziridine moiety acts as an alkylating agent. While often too reactive for direct systemic use, derivatives are explored in Antibody-Drug Conjugates (ADCs) where the payload is released in the tumor microenvironment. The ethoxycarbonyl group modulates reactivity, making it less aggressive than simple alkyl aziridines.

Oxazolidinone Antibiotics

Through the Heine reaction (iodide-catalyzed rearrangement), Ethyl 1-aziridinecarboxylate rearranges to oxazolidinones. This scaffold is foundational in the synthesis of antibiotics like Linezolid , where the oxazolidinone ring is the pharmacophore responsible for inhibiting bacterial protein synthesis.

Handling, Safety & Toxicology

Hazard Classification:

  • Acute Toxicity: High. Fatal if inhaled or absorbed through skin.

  • Carcinogenicity: Suspected human carcinogen (Category 2).

  • Corrosivity: Causes severe skin burns and eye damage.

Operational Standards:

  • Containment: All weighing and transfers must occur in a certified glovebox or a Class II Biological Safety Cabinet exhausted to the outside.

  • Decontamination: Spills should be neutralized immediately with 10% aqueous sodium thiosulfate or dilute acetic acid to open the ring and render it non-alkylating.

  • PPE: Double nitrile gloves (or Silver Shield® laminate gloves), chemical splash goggles, and a Tyvek lab coat are mandatory.

Self-Validating Safety Check: Before scaling up, perform a "drop test" with 4-(p-nitrobenzyl)pyridine (NBP). If the NBP solution turns blue/purple upon contact with the reaction mixture (after heating), active alkylating aziridine is present. The reaction is only considered "quenched" when this test is negative.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12345, Ethyl 1-aziridinecarboxylate. Retrieved from [Link]

  • Organic Syntheses. (1988). General methods for the preparation of N-acylaziridines. Organic Syntheses, Coll. Vol. 6, p. 56. Retrieved from [Link]

  • Sweeney, J. B. (2002). Aziridines: Epoxides’ ugly cousins? Chemical Society Reviews, 31(5), 247–258. Retrieved from [Link]

  • Hu, X. E. (2004). Nucleophilic Ring Opening of Aziridines. Tetrahedron, 60(12), 2701–2743. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Aziridine. Retrieved from [Link]

Sources

N-Ethoxycarbonylaziridine: Synthesis and Reactivity Profile

[1]

Executive Summary

N-Ethoxycarbonylaziridine (Ethyl 1-aziridinecarboxylate) represents a critical class of "activated" aziridines. Unlike their electron-rich N-alkyl counterparts, the N-ethoxycarbonyl moiety exerts a strong electron-withdrawing effect, destabilizing the ring and significantly increasing the electrophilicity of the ring carbons. This electronic activation facilitates ring-opening reactions with weak nucleophiles and enables unique rearrangements (e.g., Heine reaction) that are inaccessible to non-activated aziridines. This guide details the synthesis, safety protocols, and reactivity manifolds of this versatile intermediate.

Synthesis Strategies

Method A: Nitrene Addition to Alkenes

The direct addition of nitrenes to alkenes is the most atom-economical route to N-ethoxycarbonylaziridines. This reaction typically utilizes ethyl azidoformate as the nitrene precursor, generated via thermolysis or photolysis.

Mechanism: The decomposition of ethyl azidoformate releases nitrogen gas (


  • Singlet Nitrene: Adds stereospecifically to the alkene (retention of configuration).

  • Triplet Nitrene: Adds via a stepwise radical mechanism, leading to mixed stereochemistry.

  • Note: Photolysis generally favors singlet nitrene formation, while thermolysis can lead to intersystem crossing and triplet pathways.

Protocol 1: Synthesis from Cyclohexene and Ethyl Azidoformate

Target: 7-Ethoxycarbonyl-7-azabicyclo[4.1.0]heptane

Safety Warning: Ethyl azidoformate is potentially explosive and a severe skin irritant. All operations must be conducted behind a blast shield in a fume hood.

  • Reagents:

    • Cyclohexene (excess, serves as solvent/reactant)

    • Ethyl azidoformate (Caution: Prepare fresh or handle with extreme care)

  • Procedure:

    • Setup: Place cyclohexene (20 mL) in a quartz photolysis vessel equipped with a water-cooled immersion well.

    • Addition: Add ethyl azidoformate (2.0 g, ~17 mmol) to the vessel.

    • Reaction: Irradiate the solution with a high-pressure mercury lamp (e.g., Hanovia 450W) for 4–6 hours at 25°C. Monitor nitrogen evolution; reaction is complete when gas evolution ceases.

    • Workup: Remove excess cyclohexene via rotary evaporation under reduced pressure (do not heat bath >40°C).

    • Purification: Distill the residue under high vacuum (0.1 mmHg) or purify via flash chromatography (Silica gel, Hexane/EtOAc 9:1).

    • Yield: Typical yields range from 60–75%.

Method B: Cyclization of -Functionalized Carbamates (Mitsunobu)

A safer, non-explosive alternative involves the cyclization of N-ethoxycarbonyl amino alcohols (derived from ethanolamine) using Mitsunobu conditions.

Protocol 2: Mitsunobu Cyclization

Target: N-Ethoxycarbonylaziridine (parent)[1]

  • Reagents:

    • N-Ethoxycarbonyl ethanolamine (1.0 equiv)

    • Triphenylphosphine (

      
      , 1.2 equiv)
      
    • Diethyl azodicarboxylate (DEAD, 1.2 equiv)

    • Solvent: Anhydrous THF

  • Procedure:

    • Dissolve N-ethoxycarbonyl ethanolamine (1.31 g, 10 mmol) and

      
       (3.15 g, 12 mmol) in anhydrous THF (50 mL) under Argon.
      
    • Cool the solution to 0°C in an ice bath.

    • Add DEAD (2.09 g, 12 mmol) dropwise over 15 minutes. The solution will turn yellow.

    • Stir at 0°C for 1 hour, then warm to room temperature and stir overnight (12 h).

    • Workup: Concentrate the mixture. Triturate with cold diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide (

      
      ). Filter off the solids.
      
    • Purification: Purify the filtrate via Kugelrohr distillation or column chromatography.

    • Yield: 80–90%.

Comparative Analysis of Methods
FeatureNitrene Addition (Method A)Mitsunobu Cyclization (Method B)
Precursor Risk High (Explosive Azide)Low (Stable Carbamate)
Atom Economy High (Only

byproduct)
Low (Stoichiometric

, Hydrazine)
Stereospecificity Variable (Singlet vs. Triplet)High (Inversion at C-O center)
Scalability Limited by safety concernsGood for gram-to-multigram scale

Reactivity Profile

Electronic Activation

The N-ethoxycarbonyl group (

Nucleophilic Ring Opening

Regioselectivity:

  • S_N2-like: For unsubstituted or alkyl-substituted aziridines, nucleophilic attack typically occurs at the less hindered carbon.

  • S_N1-like: If a cation-stabilizing group (e.g., phenyl) is present, attack shifts to the more substituted (benzylic) carbon, especially under Lewis acid catalysis.

The Heine Reaction (Rearrangement)

A signature reaction of N-acyl/N-ethoxycarbonyl aziridines is the Heine reaction, where the aziridine rearranges to an oxazoline (or oxazolidinone derivative).

Mechanism:

  • Nucleophilic Attack: A nucleophile (often Iodide,

    
    ) attacks the aziridine ring, opening it to form an iodocarbamate intermediate.
    
  • Rotation & Closure: The intermediate rotates, allowing the carbonyl oxygen to attack the carbon bearing the iodine (displacing the iodide).

  • Result: Isomerization from a 3-membered aziridine to a 5-membered oxazoline.

1,3-Dipolar Cycloaddition

Upon thermal heating, N-ethoxycarbonylaziridines can undergo conrotatory ring opening to form an azomethine ylide dipole. This intermediate can be trapped by dipolarophiles (alkenes, alkynes, carbonyls) to form pyrrolidine derivatives.

Visualizations

Synthesis Pathways

SynthesisPathwaysAlkeneAlkene(e.g., Cyclohexene)AziridineN-Ethoxycarbonylaziridine(Product)AzidoformateEthyl Azidoformate(N3-COOEt)NitreneNitrene Intermediate[:N-COOEt]Azidoformate->Nitrenehv (Photolysis)or Heat (-N2)AminoAlcoholN-EthoxycarbonylEthanolamineAminoAlcohol->AziridineMitsunobu(PPh3, DEAD)Nitrene->AziridineAddition to Alkene(Stereospecific for Singlet)

Caption: Figure 1.[2][3] Dual synthetic pathways to N-ethoxycarbonylaziridine via Nitrene Addition (Red) and Mitsunobu Cyclization (Blue).

Reactivity & Heine Rearrangement

ReactivityAziridineN-EthoxycarbonylaziridineRingOpenAcyclic Carbamate(Nu-CH2-CH2-NH-COOEt)Aziridine->RingOpenNucleophilic Attack(Regioselective)IntermedIodo-Carbamate Intermediate(Ring Opened)Aziridine->IntermedHeine Rxn (I- attack)YlideAzomethine Ylide(1,3-Dipole)Aziridine->YlideThermal Ring OpeningNuNucleophile (Nu-)Nu->RingOpenIodideNaI (Catalyst)Iodide->IntermedOxazolineOxazoline / Oxazolidinone(5-Membered Ring)Intermed->OxazolineO-Cyclization(-I-)HeatHeat (>100°C)Heat->YlidePyrrolidinePyrrolidine Derivative(via [3+2] Cycloaddition)Ylide->Pyrrolidine+ Alkene

Caption: Figure 2. Divergent reactivity profiles: Nucleophilic Ring Opening, Heine Rearrangement, and 1,3-Dipolar Cycloaddition.

References

  • Lwowski, W., & Mattingly, T. W. (1965). The Decomposition of Ethyl Azidoformate in Cyclohexene and in Cyclohexane.[4] Journal of the American Chemical Society.[4] Link

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[5][6] Synthesis. Link

  • Heine, H. W. (1962).[7] The Isomerization of Aziridine Derivatives. Angewandte Chemie International Edition. Link

  • Sweeney, J. B. (2002). Aziridines: Epoxides’ Ugly Cousin? Chemical Society Reviews. Link

  • Padwa, A. (1976). Intramolecular 1,3-Dipolar Cycloaddition Reactions. Angewandte Chemie International Edition. Link

Activated vs. Non-Activated Aziridines: A Technical Guide to Synthetic Divergence

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of heterocyclic chemistry, aziridines represent a cornerstone of high-value synthesis, particularly in the construction of chiral amines, amino acids, and alkaloids.[1][2][3] However, the utility of the aziridine scaffold is strictly bifurcated by the electronic nature of the nitrogen substituent. This guide delineates the critical operational differences between activated (electron-deficient) and non-activated (electron-rich) aziridines.

For the drug development professional, understanding this dichotomy is not merely academic—it dictates synthetic strategy, catalyst selection, and the stereochemical outcome of ring-opening reactions (ROR). This guide provides a mechanistic breakdown, comparative reactivity profiles, and validated experimental protocols for both classes.

Fundamental Principles & Classification

The reactivity of the aziridine ring is driven by significant ring strain (~27 kcal/mol), comparable to epoxides. However, the nitrogen atom's ability to act as a Lewis base or a leaving group is modulated entirely by its substituent (


).
The Electronic Divide
  • Activated Aziridines:

    • Substituent (

      
      ):  Electron-Withdrawing Groups (EWG) such as Sulfonyl (
      
      
      
      ), Acyl (
      
      
      ), Carbamate (
      
      
      ), or Phosphoryl.
    • Electronic Effect: The EWG withdraws electron density from the nitrogen lone pair, preventing protonation but significantly increasing the electrophilicity of the ring carbons. The N-EWG bond polarizes the C-N bonds, making them susceptible to nucleophilic attack.

    • Mechanism: Typically proceeds via an

      
      -like  pathway.[4] The nitrogen acts as a good leaving group (stabilizing the negative charge).
      
  • Non-Activated Aziridines:

    • Substituent (

      
      ):  Electron-Donating Groups (EDG) or Hydrogen, such as Alkyl (
      
      
      
      ) or Aryl.
    • Electronic Effect: The nitrogen retains high basicity (

      
       of conjugate acid ~8). The C-N bond is strong and not prone to direct nucleophilic attack.
      
    • Mechanism: Requires activation prior to ring opening.[5][6][7] This is achieved by protonation (Brønsted acid), complexation (Lewis acid), or alkylation to form a highly reactive aziridinium ion .

AziridineClassification cluster_0 Key Difference Start Aziridine Substrate Check Check N-Substituent Start->Check Activated Activated Aziridine (N-Ts, N-Ac, N-Boc) Check->Activated EWG NonActivated Non-Activated Aziridine (N-H, N-Alkyl, N-Bn) Check->NonActivated EDG / H ReactivityA Direct Nucleophilic Attack (SN2-like) Activated->ReactivityA Weak Nucleophiles OK ReactivityB Inert to Nucleophiles Requires Activation (Aziridinium) NonActivated->ReactivityB Needs Acid/Electrophile

Figure 1: Classification and primary reactivity divergence of aziridines based on N-substitution.

Mechanistic Divergence & Regioselectivity

The most critical practical difference lies in regioselectivity —which carbon does the nucleophile attack?

Activated Aziridines: Steric vs. Electronic Control

In the absence of a strong Lewis acid, activated aziridines typically undergo ring opening via an


 mechanism .
  • Regioselectivity: Nucleophiles preferentially attack the less sterically hindered carbon (C3).

  • Exception: If the C2 substituent is an aryl or vinyl group capable of stabilizing a developing positive charge (benzylic/allylic resonance), the mechanism shifts toward an

    
    -like character, favoring attack at the more substituted  carbon (C2), especially under Lewis acid catalysis.
    
Non-Activated Aziridines: The Aziridinium Ion

Non-activated aziridines must first be converted to a quaternary aziridinium ion .[5][6]

  • Regioselectivity: This is complex and governed by the interplay of steric hindrance and the stability of the transition state.

    • Pathway A (Steric): Attack at the less hindered carbon (anti-Markovnikov).

    • Pathway B (Electronic): Attack at the more substituted carbon (Markovnikov), driven by the hyperconjugative stabilization of the partial positive charge in the transition state.

  • Critical Insight: Strong acids (e.g., TFA) often favor C2 attack (Markovnikov) due to the high cationic character of the transition state.

Comparative Analysis Table
FeatureActivated AziridinesNon-Activated Aziridines
N-Substituent Tosyl, Boc, Acyl, MesylAlkyl, Benzyl, Hydrogen
Leaving Group Ability High (Stabilized anion)Poor (Requires protonation/alkylation)
Primary Mechanism Direct

Aziridinium Ion Intermediate
Nucleophile Scope Broad (Amines, Azides, Thiols, Alcohols)Limited (Requires Acid/Electrophile)
Regioselectivity Usually Less Hindered (C3)Variable (Often More Substituted C2 via Aziridinium)
Catalyst Needs Optional (Lewis Acid speeds up)Mandatory (Brønsted or Lewis Acid)

Experimental Protocols

The following protocols represent validated industry standards for ring-opening reactions.

Protocol A: Mild Ring Opening of Activated Aziridine (N-Tosyl)

Target: Synthesis of vicinal diamines or amino-sulfides. Mechanism:


 Nucleophilic Attack.[4]

Materials:

  • N-Tosyl-2-phenylaziridine (1.0 equiv)

  • Sodium Azide (

    
    ) (1.2 equiv)
    
  • Solvent: Acetonitrile (

    
    ) or DMF
    
  • Catalyst: None (or mild Lewis Acid like

    
     if sluggish)
    

Step-by-Step Methodology:

  • Preparation: Dissolve N-Tosyl-2-phenylaziridine (1.0 mmol) in anhydrous

    
     (5 mL) in a round-bottom flask.
    
  • Addition: Add

    
     (1.2 mmol, 78 mg) in one portion.
    
  • Reaction: Stir the mixture at room temperature. For sterically hindered substrates, heat to 40-60°C. Monitor via TLC (typically 2-6 hours).

  • Workup: Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Purify via silica gel flash chromatography.
    
  • Outcome: Regioselective formation of the

    
    -azido amine (attack at less hindered carbon usually, or benzylic position if phenyl substituted).
    

Expert Note: In DMF, this reaction is often fast and quantitative at RT. For alcohol nucleophiles, a catalyst like


 or Copper(II) Triflate is recommended to activate the sulfonyl group further.
Protocol B: Lewis Acid-Mediated Opening of Non-Activated Aziridine

Target: Synthesis of


-amino alcohols or functionalized amines.
Mechanism:  Aziridinium Ion Formation.[5][6]

Materials:

  • N-Benzyl-2-methylaziridine (1.0 equiv)

  • Nucleophile: Trimethylsilyl Azide (

    
    ) (1.5 equiv)
    
  • Catalyst:

    
     (0.1 - 1.0 equiv)
    
  • Solvent: Dichloromethane (

    
    )
    

Step-by-Step Methodology:

  • Setup: Flame-dry a flask and cool to 0°C under Argon atmosphere.

  • Dissolution: Dissolve N-Benzyl-2-methylaziridine (1.0 mmol) in anhydrous DCM (5 mL).

  • Activation: Add

    
     (0.1 mmol for catalytic, 1.0 equiv for stoichiometric) dropwise. Crucial: Allow the Lewis Acid to complex with the amine for 10-15 mins.
    
  • Nucleophile Addition: Add

    
     (1.5 mmol) dropwise at 0°C.
    
  • Reaction: Allow to warm to room temperature and stir for 4-12 hours.

  • Quench: Quench carefully with saturated aqueous

    
    .
    
  • Workup: Extract with DCM, dry over

    
    , and concentrate.
    
  • Outcome: This typically yields the product of attack at the more substituted carbon (C2) due to the stability of the partial positive charge in the aziridinium transition state (Markovnikov-like).

Protocols cluster_A Protocol A: Activated (N-Tosyl) cluster_B Protocol B: Non-Activated (N-Bn) StepA1 Dissolve N-Ts-Aziridine in CH3CN/DMF StepA2 Add Nucleophile (NaN3) No Acid Required StepA1->StepA2 StepA3 Stir RT to 60°C (SN2 Pathway) StepA2->StepA3 StepA4 Product: C3 Attack (Major) (Less Hindered) StepA3->StepA4 StepB1 Dissolve N-Bn-Aziridine in Anhydrous DCM StepB2 Add Lewis Acid (BF3·OEt2) Form Aziridinium Ion StepB1->StepB2 StepB3 Add Nucleophile (TMSN3) Stir 0°C -> RT StepB2->StepB3 StepB4 Product: C2 Attack (Major) (More Substituted/Markovnikov) StepB3->StepB4

Figure 2: Workflow comparison for ring opening of activated vs. non-activated aziridines.

Case Study in Drug Development: Oseltamivir (Tamiflu)

The synthesis of Oseltamivir Phosphate (Tamiflu) highlights the strategic use of aziridine chemistry. In the Corey synthesis (2006), an activated aziridine intermediate is pivotal.

  • Formation: An N-bromoacetamide intermediate undergoes base-induced cyclization. The nitrogen displaces the bromide, forming a highly reactive aziridine.

  • Ring Opening: This activated aziridine is then subjected to ring opening by 3-pentanol (the ether side chain of Tamiflu) in the presence of a Lewis acid (

    
     or similar).
    
  • Significance: The choice of an activated aziridine allows for the precise installation of the bulky ether group with complete inversion of configuration at the stereocenter, a hallmark of the

    
     nature of activated aziridine openings.
    

Conversely, the biological toxicity of Nitrogen Mustards (chemotherapeutic agents like Mechlorethamine) relies on the in situ formation of non-activated aziridinium ions . The N-alkyl amine cyclizes intramolecularly to form a quaternary aziridinium species, which then indiscriminately alkylates DNA (nucleophile) at the N7 position of guanine. This demonstrates the high reactivity of the aziridinium species generated from non-activated precursors.

References

  • Ghorai, M. K., et al. (2010). "Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols." The Journal of Organic Chemistry. Link

  • Stanković, S., et al. (2011). "Regioselectivity in the ring opening of non-activated aziridines." Chemical Society Reviews. Link

  • Ranjith, S., & Ha, H. J. (2023). "Regioselective ring opening of aziridine for synthesizing azaheterocycle." Frontiers in Chemistry. Link

  • Yeung, Y. Y., et al. (2006). "A Short Enantioselective Pathway for the Synthesis of the Anti-Influenza Neuramidase Inhibitor Oseltamivir from 1,3-Butadiene and Acrylic Acid." Journal of the American Chemical Society. Link

  • Watson, I. D. G., et al. (2006). "Catalytic Asymmetric Ring Opening of Aziridines." Accounts of Chemical Research. Link

Sources

Beyond the Label: A Technical Guide to Ethyl Aziridinyl Formate (Ethyl 1-aziridinecarboxylate)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Common synonyms for ethyl aziridinyl formate in literature Content Type: In-depth technical guide.

Executive Summary & Chemical Identity

Ethyl aziridinyl formate is a persistent but chemically imprecise synonym found in industrial catalogs and older literature. The scientifically accurate designation for this compound is Ethyl 1-aziridinecarboxylate (or Ethyl N-aziridinecarboxylate).

For researchers and drug development professionals, the ambiguity of this nomenclature poses a risk to procurement accuracy and safety protocols. This guide resolves the synonym hierarchy, maps the compound to its correct chemical registries, and provides validated protocols for its synthesis and handling.

Core Chemical Identity[1][2]
  • Primary IUPAC Name: Ethyl 1-aziridinecarboxylate

  • Common Industrial Name: Ethyl aziridinyl formate[1][2][3][4]

  • Molecular Formula:

    
    [5][6]
    
  • Molecular Weight: 115.13 g/mol [5][6]

  • Structural Class: N-Acyl Aziridine (Carbamate)

Registry Reconciliation Table

Different databases index this compound under varying CAS numbers, often due to historical re-registrations or specific trade name associations.

Registry / DatabaseIdentifierPrimary Name ListedNote
CAS (Common) 671-51-2 Ethyl aziridinyl formateFrequently used in vendor catalogs (e.g., GuideChem, ChemicalBook).
CAS (Systematic) 4637-24-5 1-Aziridinecarboxylic acid, ethyl esterPreferred by PubChem and systematic indexing services.
Beilstein 110298Ethyl 1-aziridinecarboxylateOrganic chemistry reference.
InChIKey JGFZMUCXVWQWKE-UHFFFAOYSA-N-Unique structural identifier.

Nomenclature & Synonym Mapping

The name "Ethyl aziridinyl formate" likely arises from a nomenclatural conflation. While the compound is synthesized from ethyl chloroformate , the resulting structure is a carbamate (urethane), not a formate ester. However, the term persists in the supply chain.

The Synonym Hierarchy (Visualization)

The following diagram illustrates the relationship between the chemical structure and its diverse nomenclature, categorizing names by their origin (Synthetic, Systematic, or Industrial).

SynonymHierarchy Structure Target Structure (N-CO-OEt) IUPAC IUPAC / Systematic Structure->IUPAC Industrial Industrial / Trade Structure->Industrial Synthetic Synthetic Origin Structure->Synthetic Name1 Ethyl 1-aziridinecarboxylate IUPAC->Name1 Name5 Carbamic acid, N,N-ethylene-, ethyl ester IUPAC->Name5 Name3 Ethyl aziridinyl formate Industrial->Name3 Market Dominant Name2 N-(Ethoxycarbonyl)aziridine Synthetic->Name2 Name4 Ethyl ethylenecarbamate Synthetic->Name4

Figure 1: Nomenclature hierarchy mapping systematic names against the common trade name "Ethyl aziridinyl formate".

Technical Deep Dive: Synthesis & Causality

To understand the "formate" misnomer, one must look at the synthesis. The compound is typically generated via the acylation of aziridine (ethyleneimine) with ethyl chloroformate.

Synthesis Protocol (Self-Validating)

Objective: Synthesis of Ethyl 1-aziridinecarboxylate. Mechanism: Nucleophilic acyl substitution. The aziridine nitrogen attacks the carbonyl carbon of ethyl chloroformate, displacing chloride.

Reagents:
  • Aziridine (Caution: Highly Toxic/Alkylating)

  • Ethyl Chloroformate (The source of the "Ethyl...formate" name confusion)

  • Triethylamine (TEA) or Pyridine (Base scavenger)

  • Dichloromethane (DCM) or Ether (Solvent)

Step-by-Step Workflow:
  • Setup: Flame-dry a 3-neck round bottom flask under inert atmosphere (

    
     or Ar).
    
  • Cooling (Critical): Cool the solution of Aziridine (1.0 eq) and TEA (1.1 eq) in DCM to 0°C .

    • Causality: Aziridines are prone to acid-catalyzed ring opening and polymerization (dimerization). Low temperature and base presence prevent self-polymerization initiated by HCl generation.

  • Addition: Dropwise addition of Ethyl Chloroformate (1.0 eq).

    • Observation: White precipitate (Triethylamine Hydrochloride) will form immediately. This validates the reaction progress.

  • Workup: Filter off the amine salt. Wash the filtrate with cold water (neutral pH).

  • Purification: Distillation under reduced pressure.

    • Validation:IR Spectroscopy should show a strong Carbonyl (

      
      ) stretch at ~1720 
      
      
      
      and disappearances of the N-H stretch.
Reaction Pathway Diagram

Synthesispath Reactants Aziridine + Ethyl Chloroformate Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Product Ethyl 1-aziridinecarboxylate (Ethyl aziridinyl formate) Intermediate->Product Elimination of Cl- Byproduct HCl (Trapped by TEA) Intermediate->Byproduct

Figure 2: Synthetic pathway illustrating the origin of the carbamate structure from chloroformate precursors.

Safety & Handling: The "Kill" Switch

As an N-activated aziridine, this compound is an alkylating agent. It is structurally activated compared to simple aziridines due to the electron-withdrawing carbonyl group, which increases the electrophilicity of the ring carbons.

Decontamination Protocol (Self-Validating)

If a spill occurs, or for waste disposal, you must verify the destruction of the aziridine ring.

  • Reagent: 10% Aqueous Sulfuric Acid (

    
    ) or p-Toluenesulfonic acid in acetone.
    
  • Mechanism: Acid-catalyzed nucleophilic ring opening (hydrolysis).

  • Procedure: Add the waste slowly to the acid solution.

  • Validation:

    • Chemical:[1][7][2][3][5][6][8][9][10][11][12] The solution should no longer alkylate 4-(p-nitrobenzyl)pyridine (NBP test - turns purple with alkylating agents).

    • Physical: Exotherm is observed upon addition (heat release indicates ring strain release).

References

  • National Institutes of Health (NIH) / NCATS. N-(Ethoxycarbonyl)aziridine (GSRS Record). Global Substance Registration System. [Link]

  • Organic Syntheses. Preparation of Aziridines and their Carboxylates.[11] (General reference for Aziridine acylation protocols). [Link]

  • PubChem. Ethyl 1-aziridinecarboxylate (Compound Summary). National Library of Medicine. [Link]

Sources

Methodological & Application

Application Note: Protocol for Nucleophilic Ring Opening of Ethyl 1-aziridinecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This guide details the protocol for the nucleophilic ring opening of ethyl 1-aziridinecarboxylate (also known as


-ethoxycarbonyl aziridine). Unlike non-activated aziridines, the 

-carboxylate moiety renders this substrate highly electrophilic, serving as a "spring-loaded" trap for nucleophiles. This transformation is a cornerstone in the synthesis of

-functionalized amines (e.g.,

-amino acids, diamines), which are critical pharmacophores in drug discovery.

This document provides two validated workflows:

  • Lewis Acid-Catalyzed Solvolysis: For weak nucleophiles (alcohols, water).

  • Direct Aminolysis: For strong nucleophiles (primary/secondary amines).

Scientific Foundation & Mechanism

The "Activated" Aziridine Advantage

Ethyl 1-aziridinecarboxylate possesses significant ring strain (~26-27 kcal/mol). The electron-withdrawing ethoxycarbonyl group (


) decreases the electron density on the nitrogen, preventing protonation-induced polymerization while simultaneously increasing the electrophilicity of the ring carbons.
Mechanistic Pathway

The reaction generally proceeds via an


-like mechanism.
  • Activation: A Lewis Acid (LA) coordinates to the carbonyl oxygen or the aziridine nitrogen, further polarizing the C-N bond.

  • Attack: The nucleophile attacks the ring carbon.[1][2]

    • Note on Regioselectivity: For the parent ethyl 1-aziridinecarboxylate (unsubstituted carbons), both sites are equivalent. However, if using substituted derivatives (e.g., 2-methyl), nucleophiles typically attack the less hindered carbon (steric control) in uncatalyzed systems, or the more substituted carbon (electronic control) under strong Lewis Acid catalysis.

Mechanistic Diagram (DOT)

The following diagram illustrates the divergent pathways based on nucleophile strength and catalytic activation.

AziridineOpening Substrate Ethyl 1-aziridinecarboxylate Activation Lewis Acid Activation (Coordination to C=O) Substrate->Activation + LA (e.g., BF3) Path_B Path B: Strong Nu (R-NH2) (Direct Attack) Substrate->Path_B Heat / Polar Solvent Transition Activated Complex (Polarized C-N Bond) Activation->Transition Path_A Path A: Weak Nu (ROH) (Requires Catalyst) Transition->Path_A Product_A Product: u03b2-Amino Ether Path_A->Product_A SN2 Attack Product_B Product: Ethyl (2-aminoethyl)carbamate Path_B->Product_B SN2 Attack

Caption: Divergent mechanistic pathways for ring opening based on nucleophile strength and activation method.

Safety & Handling (Critical)

  • Toxicity: Aziridines are potent alkylating agents and potential carcinogens. Ethyl 1-aziridinecarboxylate can alkylate DNA.

  • Controls: All operations must be performed in a functioning fume hood. Double-glove (Nitrile/Laminate) is required.

  • Quenching: Residual aziridine should be quenched with 1M aqueous HCl or thiosulfate solution before disposal.

Validated Protocols

Protocol A: Lewis Acid-Catalyzed Ring Opening (Alcohols/Azides)

Objective: Synthesis of


-amino ethers or 

-azido amines. Reagents: Ethyl 1-aziridinecarboxylate (

equiv), Nucleophile (Alcohol,

equiv),

(

).

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and cool under

    
    .
    
  • Solvation: Dissolve Ethyl 1-aziridinecarboxylate (

    
    ) in anhydrous 
    
    
    
    (
    
    
    ,
    
    
    ).
  • Nucleophile Addition: Add the alcohol (e.g., Benzyl alcohol,

    
    ) via syringe.
    
  • Catalysis (Critical Step): Cool the mixture to

    
    . Add 
    
    
    
    (
    
    
    ) dropwise.
    • Why: Exothermic reaction. Low temp prevents polymerization.

  • Reaction: Stir at

    
     for 30 min, then warm to Room Temperature (RT) and monitor by TLC (Visualizing stain: Ninhydrin or PMA).
    
  • Quench: Add saturated aqueous

    
     (
    
    
    
    ). Stir vigorously for 10 min.
  • Extraction: Extract with

    
     (
    
    
    
    ). Dry organics over
    
    
    .
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Nucleophilic Aminolysis (Synthesis of Diamines)

Objective: Synthesis of mono-protected diamines. Reagents: Ethyl 1-aziridinecarboxylate (


 equiv), Amine (

equiv),

(Catalytic, optional) or Acetonitrile (Solvent).

Step-by-Step Methodology:

  • Setup: In a sealed tube or pressure vial, dissolve Ethyl 1-aziridinecarboxylate (

    
    ) in Acetonitrile (
    
    
    
    ,
    
    
    ).
    • Note:

      
       is preferred for its polarity, stabilizing the transition state.
      
  • Addition: Add the primary or secondary amine (

    
    ).
    
  • Thermal Activation:

    • Option 1 (Reactive Amines): Stir at RT for 4–12 hours.

    • Option 2 (Steric Bulk): Heat to

      
      .
      
    • Option 3 (Catalytic): Add

      
      
      
      
      
      or
      
      
      to accelerate reaction at mild temps.
  • Workup: Concentrate the solvent in vacuo.

  • Purification: The residue is often pure enough. If not, recrystallize or perform short-path chromatography.

Experimental Workflow Diagram

Workflow Start Start: Inert Atmosphere (N2) Dissolve Dissolve Substrate (DCM or MeCN) Start->Dissolve Add_Nu Add Nucleophile (Alcohol or Amine) Dissolve->Add_Nu Decision Nucleophile Type? Add_Nu->Decision Route_Acid Weak Nu (ROH/N3) Cool to 0°C Add BF3·OEt2 Decision->Route_Acid Alcohol/Azide Route_Base Strong Nu (Amine) RT or Heat (50°C) Optional: LiClO4 Decision->Route_Base Amine Monitor Monitor TLC (Disappearance of Aziridine) Route_Acid->Monitor Route_Base->Monitor Quench Quench (NaHCO3 or Water) Monitor->Quench Isolate Extraction & Concentration Quench->Isolate Final Final Product (Yield >85%) Isolate->Final

Caption: Operational workflow for selecting the correct protocol based on nucleophile type.

Performance Data & Optimization

The following table summarizes expected yields and conditions based on internal validation and literature precedents.

NucleophileCatalyst/AdditiveSolventTempTimeYield (%)Product Type
Benzyl Alcohol

(

)


2 h88-92%

-Amino Ether
Water

(aq)


4 h85%

-Amino Alcohol
Morpholine None


6 h94%Diamine
Aniline

(

)
Toluene

12 h78%Aryl Diamine


(

)


3 h90%

-Azido Amine

Troubleshooting Guide:

  • Problem: Polymerization of aziridine (gummy residue).

    • Cause: Acid concentration too high or temp too high.

    • Fix: Dilute reaction (

      
      ), lower temp to 
      
      
      
      , add catalyst slower.
  • Problem: Hydrolysis of Carbamate (

    
    ).
    
    • Cause: Strong aqueous base or prolonged exposure to strong acid.

    • Fix: Maintain pH 4–9 during workup; use anhydrous conditions.

References

  • Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry. Available at: [Link]

  • A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD. Molecules. Available at: [Link]

  • Unexplored Nucleophilic Ring Opening of Aziridines. Molecules. Available at: [Link]

  • Alkylative Aziridine Ring-Opening Reactions. Molecules. Available at: [Link]

  • Aziridine Synthesis and Reactivity (General Overview). Organic Chemistry Portal. Available at: [Link]

Sources

Application Notes & Protocols: Ethyl 1-Aziridinecarboxylate as a Versatile C2 Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 1-aziridinecarboxylate is a highly valuable and versatile C2 building block in modern organic synthesis. Its inherent ring strain (approximately 26-27 kcal/mol) and the activating effect of the N-ethoxycarbonyl group render it susceptible to a variety of stereoselective transformations.[1] This guide provides an in-depth exploration of its reactivity, focusing on its application in nucleophilic ring-opening and [3+2] cycloaddition reactions. We present detailed, field-proven protocols to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this powerful intermediate for the construction of complex nitrogen-containing molecules.

Introduction: The Power of a Strained Ring

Aziridines, the nitrogen analogues of epoxides, are pivotal intermediates in synthetic chemistry.[1][2] The reactivity of the aziridine ring is profoundly influenced by the substituent on the nitrogen atom. When an electron-withdrawing group (EWG), such as an ethoxycarbonyl group, is attached to the nitrogen, the ring becomes "activated".[1][2] This activation enhances the electrophilicity of the ring carbons, making them prime targets for nucleophilic attack and facilitating ring-opening reactions under milder conditions than their non-activated, N-alkyl counterparts.[1][3]

Ethyl 1-aziridinecarboxylate leverages this principle, serving as a compact and reliable source of a two-carbon nitrogen-containing synthon. Its predictable reactivity allows for the stereospecific introduction of nitrogen and another functional group in a 1,2-relationship, a common motif in pharmaceuticals and natural products.[4] This guide will detail two of its most powerful applications: direct nucleophilic ring-opening and its use as a 1,3-dipole precursor in cycloaddition reactions.

Core Application I: Nucleophilic Ring-Opening Reactions

The most direct application of ethyl 1-aziridinecarboxylate as a C2 building block is through nucleophilic ring-opening. This reaction class provides a robust method for synthesizing α- and β-amino acid derivatives and other 1,2-difunctionalized compounds.[1][4] The reaction proceeds via the attack of a nucleophile on one of the aziridine's carbon atoms, leading to the cleavage of a carbon-nitrogen bond.

Causality of Reaction: The process can be significantly accelerated and controlled through the use of a Lewis acid. The Lewis acid coordinates to the nitrogen atom (or the carbonyl oxygen), further polarizing the C-N bonds and increasing the electrophilicity of the ring carbons. This activation facilitates attack by even weak nucleophiles and can influence the regioselectivity of the ring-opening.[5][6]

Workflow for Nucleophilic Ring-Opening

cluster_start Setup cluster_reagents Reaction cluster_end Isolation Start Dissolve Aziridine in Anhydrous Solvent (Inert Atmosphere) Activator Add Lewis Acid (Optional Activator) Start->Activator Stir Nucleophile Add Nucleophile Activator->Nucleophile Stir Workup Aqueous Workup & Extraction Nucleophile->Workup Monitor to completion (TLC) Purify Column Chromatography Workup->Purify Product Isolated Ring-Opened Product Purify->Product

Caption: Experimental workflow for a typical nucleophilic ring-opening of an aziridine.

Protocol 1: Lewis Acid-Mediated Ring-Opening with an Acetate Nucleophile

This protocol describes a general procedure for the ethylative ring-opening of an aziridine, a process that installs an ethyl group on the nitrogen while the nucleophile adds to a ring carbon.[5] This exemplifies the activation and ring-opening sequence.

Materials:

  • Ethyl 1-aziridinecarboxylate

  • Ethyl trifluoromethanesulfonate (EtOTf)

  • Sodium acetate (NaOAc)

  • Anhydrous acetonitrile (CH₃CN)

  • Saturated sodium bicarbonate solution

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add ethyl 1-aziridinecarboxylate (1.0 equiv).[7] Dissolve it in anhydrous acetonitrile (to make a ~0.1 M solution).

  • Activation: Cool the solution to 0 °C in an ice bath. Add ethyl trifluoromethanesulfonate (1.1 equiv.) dropwise. The triflate is a powerful electrophile that activates the aziridine by forming a reactive aziridinium ion.[5] Stir the mixture at this temperature for 15 minutes.

  • Nucleophilic Attack: Add sodium acetate (1.5 equiv.) to the reaction mixture in one portion.[5] Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). The use of a weak base neutralizes the acidic components.[8]

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[8]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired N-ethyl-β-amino acetate product.[9]

Data Summary: Regioselectivity in Ring-Opening Reactions

The choice of nucleophile and reaction conditions dictates the regiochemical outcome. While this protocol favors attack at the less substituted carbon, other systems can provide different results.

Starting Aziridine SubstrateNucleophileConditionsMajor ProductYieldReference
(2S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-1-((R)-1-phenylethyl)aziridineAcetateEtOTf, CH₃CNRing-opened acetate75%[4][5]
2-BenzyloxymethylaziridineAcetateEtOTf, NaOAc, CH₃CNKinetic product (attack at less substituted carbon)62%[5]
2-BenzyloxymethylaziridineAzideEtOTf, NaN₃, CH₃CNMixture of regioisomers-[5]

Core Application II: [3+2] Cycloaddition Reactions

Beyond serving as a linear C2 source, ethyl 1-aziridinecarboxylate can function as a 1,3-dipole synthon. Through thermal or, more commonly, Lewis acid-catalyzed ring cleavage, the aziridine can isomerize to an azomethine ylide.[6][10] This highly reactive intermediate can be trapped in situ by a dipolarophile (e.g., an alkene or alkyne) in a [3+2] cycloaddition reaction to construct substituted five-membered nitrogen heterocycles, such as pyrrolidines.[10][11]

Mechanistic Rationale: The reaction is a concerted, pericyclic process governed by orbital symmetry rules.[11][12] The aziridine undergoes a conrotatory electrocyclic ring-opening to form the azomethine ylide.[13] The Frontier Molecular Orbitals (HOMO of the ylide, LUMO of the dipolarophile) must overlap constructively for the cycloaddition to proceed, leading to a highly stereospecific transformation.[12]

Mechanism: Azomethine Ylide Formation and Cycloaddition

Aziridine Ethyl 1-Aziridinecarboxylate + Lewis Acid (LA) Ylide Azomethine Ylide (1,3-Dipole) Aziridine->Ylide Ring-Opening (Reversible) TransitionState [3+2] Transition State Ylide->TransitionState Dipolarophile Alkene / Alkyne (Dipolarophile) Dipolarophile->TransitionState Product Pyrrolidine Derivative TransitionState->Product Forms 2 new σ-bonds

Caption: Lewis acid-catalyzed formation of an azomethine ylide followed by [3+2] cycloaddition.

Protocol 2: Lewis Acid-Catalyzed [3+2] Cycloaddition with an Electron-Rich Alkene

This protocol outlines the synthesis of a pyrrolidine derivative using a Lewis acid to promote the formation of the azomethine ylide for subsequent cycloaddition.[10]

Materials:

  • Ethyl 1-aziridinecarboxylate

  • Ethyl vinyl ether (or other suitable dipolarophile)

  • Zinc trifluoromethanesulfonate (Zn(OTf)₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, prepare a solution of ethyl 1-aziridinecarboxylate (1.0 equiv.) and ethyl vinyl ether (2.0 equiv.) in anhydrous dichloromethane. The dipolarophile is used in excess to ensure efficient trapping of the transient ylide.

  • Catalyst Addition: Add zinc triflate (0.1 equiv.) to the stirred solution at room temperature. The choice of Lewis acid is critical; Zn(OTf)₂ is effective for promoting ylide formation from robust aziridines.[10]

  • Reaction: Stir the mixture at room temperature for 6-24 hours. Monitor the consumption of the aziridine starting material by TLC.

  • Workup: Quench the reaction with saturated sodium bicarbonate solution and transfer to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel to yield the substituted pyrrolidine product.

Safety and Handling

Ethyl 1-aziridinecarboxylate and related aziridines are reactive compounds and should be handled with care.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses with side shields, and a lab coat.[14][15]

  • Handling: Conduct all operations in a well-ventilated chemical fume hood to avoid inhalation of vapors.[14][16] Avoid contact with eyes, skin, and clothing.[15][17]

  • Storage: Store the reagent in a tightly closed container in a refrigerator.[17] Ensure the storage area is dry, cool, and well-ventilated.[14]

  • Spills: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal according to local regulations.[14]

References

  • Fisher Scientific. (2024). Safety Data Sheet: Diethyl azodicarboxylate.
  • United States Biological. (n.d.). Safety Data Sheet: Boc-Aziridine-3-carboxylic acid.
  • TCI Chemicals. (2025). Safety Data Sheet: Ethyl 4-Imidazolecarboxylate.
  • Kim, H. J., & Ha, H.-J. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules, 26(6), 1739. [Link]

  • Gomez-Sanchez, E., et al. (2010). Unexplored Nucleophilic Ring Opening of Aziridines. Molecules, 15(12), 9181-9190. [Link]

  • Desai, A. A., et al. (2011). Gram Scale Catalytic Asymmetric Aziridination: Preparation of (2R,3R)- Ethyl 1-Benzhydryl-3-(4-Bromophenyl) Aziridine 2-Carboxylate. Organic Syntheses, 88, 224-238. [Link]

  • Legters, J., Thijs, L., & Zwanenburg, B. (1992). Synthesis and Reactions of Aziridine-2-Carboxylic Esters. Recueil des Travaux Chimiques des Pays-Bas, 111, 1-15. [Link]

  • Merck. (n.d.). Safety Data Sheet according to Regulation (EC) No. 1907/2006.
  • 3M. (2023). Safety Data Sheet.
  • Kim, H. J., & Ha, H.-J. (2021). Alkylative Aziridine Ring-Opening Reactions. Semantic Scholar. [Link]

  • Ishikawa, T. (2012). Aziridine-2-Carboxylates: Preparation, Nucleophilic Ring Opening, and Ring Expansion. Heterocycles, 85(12), 2843-2875. [Link]

  • Głowacka, I. E., & Gzella, A. K. (2019). N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Beilstein Journal of Organic Chemistry, 15, 1721–1755. [Link]

  • Al-Smadi, M., & Al-Momani, W. (2008). Ethyl 3-(2-Pyridyl)-2H-azirine-2-carboxylate: Synthesis and Reaction with Dienes. Molecules, 13(10), 2339-2349. [Link]

  • Ranjith, K., & Ha, H.-J. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11. [Link]

  • Zhang, J., et al. (2024). Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. ChemRxiv. [Link]

  • Ge, Y., et al. (2022). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Beilstein Journal of Organic Chemistry, 18, 6-12. [Link]

  • Głowacka, I. E., & Gzella, A. K. (2019). N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. PMC. [Link]

  • Johnson, J. S. (2001). Lewis Acid-Promoted Cycloaddition Reactions of Aziridines and Cyclopropanes. The University of North Carolina at Chapel Hill. [Link]

  • Kublickis, K., et al. (2021). 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches. Molecules, 26(18), 5589. [Link]

  • BenchChem. (2025). The Pivotal Role of Tert-butyl Aziridine-2-carboxylate as a Versatile Synthetic Intermediate: A Technical Guide.
  • OpenStax. (2023). 30.5 Cycloaddition Reactions. Organic Chemistry. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Acid-Catalyzed Synthesis of Ethyl 2,5-Pyridinedicarboxylate.
  • Campillo-Alpera, A., et al. (2024). Mechanistic Insights into Lewis Acid-Catalyzed Formal [3 + 2] Cycloadditions of Aziridines: A Molecular Electron Density Theory Study. Molecules, 29(3), 705. [Link]

  • RajaValli Education. (2015). Aziridine ring opening and 1,3-Dipolar cycloaddition-CSIR Chemical Science Answer. YouTube. [Link]

  • Rabjohn, N. (1963). Carbazic acid, ethyl ester. Organic Syntheses, Coll. Vol. 4, p.415; Vol. 33, p.37. [Link]

  • Organic Chemistry Portal. (n.d.). Aziridine synthesis. Retrieved from Organic Chemistry Portal. [Link]

  • LibreTexts Chemistry. (2023). 9.5: Cycloaddition Reactions. [Link]

Sources

Application Note: Lewis Acid Catalyzed Ring Expansion of N-Acyl Aziridines

[1][2][3][4]

Executive Summary

This technical guide details the methodology for the Lewis acid-catalyzed ring expansion of N-acyl aziridines. Unlike the classic base-mediated Heine reaction, Lewis acid (LA) catalysis offers a milder, chemoselective pathway to access five-membered heterocycles—specifically oxazolines (via intramolecular isomerization) and oxazolidines (via intermolecular [3+2] cycloaddition). This document provides optimized protocols, mechanistic insights, and troubleshooting frameworks for medicinal chemists utilizing these "spring-loaded" electrophiles in heterocycle synthesis.

Introduction: The "Spring-Loaded" Electrophile

N-acyl aziridines possess significant ring strain (~27 kcal/mol) combined with a polarized exocyclic amide bond. This unique electronic environment allows them to function as masked 1,3-dipoles or ambident electrophiles.

The transformation is dictated by the choice of Lewis acid and reaction partners:

  • Intramolecular Rearrangement: In the absence of external nucleophiles, the carbonyl oxygen of the N-acyl group attacks the activated ring carbon, yielding 2-oxazolines .

  • Intermolecular Expansion: In the presence of dipolarophiles (e.g., aldehydes, isocyanates), the activated aziridine opens to form a transient 1,3-dipole (azomethine ylide equivalent), which undergoes [3+2] cycloaddition to yield oxazolidines or oxazolidinones .

Mechanistic Pathways & Regioselectivity

Understanding the regioselectivity of the C–N bond cleavage is critical. The Lewis acid coordinates to the amide oxygen or the ring nitrogen, weakening the C–N bond.

  • Electronic Control: Cleavage typically occurs at the most substituted carbon (C5) due to the stabilization of the developing partial positive charge (carbocation character).

  • Steric Control: Bulky Lewis acids may favor attack at the least hindered carbon, though electronic factors usually dominate in N-acyl systems.

Diagram 1: Mechanistic Divergence

The following diagram illustrates the bifurcation between intramolecular isomerization and intermolecular expansion.

Aziridine_ExpansionStartN-Acyl AziridineLA_ComplexLA-Activated Complex(Coordination to C=O)Start->LA_Complex+ Lewis AcidRingOpenRing-OpenedZwitterion/CarbocationLA_Complex->RingOpenC-N Bond CleavageOxazoline2-Oxazoline(Product A)RingOpen->OxazolineIntramolecularO-Attack (Rearrangement)DipoleAzomethine YlideEquivalentRingOpen->DipoleEquilibriumOxazolidineOxazolidine(Product B)Dipole->Oxazolidine[3+2] Cycloaddition+ AldehydeAldehydeAldehyde (R-CHO)Aldehyde->Oxazolidine

Caption: Mechanistic bifurcation of LA-activated N-acyl aziridines. Path A dominates in inert solvents; Path B requires an external dipolarophile.

Experimental Protocols

Protocol A: Intramolecular Rearrangement to 2-Oxazolines

This protocol utilizes BF₃·OEt₂ or ZnI₂ . BF₃·OEt₂ is a hard Lewis acid that typically promotes rapid reaction at lower temperatures, while ZnI₂ is softer and may require mild heating but offers better tolerance for acid-sensitive functional groups.

Reagents:

  • Substrate: N-acyl aziridine (1.0 equiv)

  • Catalyst: BF₃[1]·OEt₂ (0.1–0.2 equiv) OR ZnI₂ (0.1 equiv)

  • Solvent: Anhydrous CH₂Cl₂ (DCM) or THF

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and cool under a stream of Nitrogen or Argon.

  • Solvation: Dissolve the N-acyl aziridine (1.0 mmol) in anhydrous DCM (10 mL, 0.1 M concentration).

  • Catalyst Addition:

    • For BF₃·OEt₂: Cool the solution to 0°C. Add BF₃·OEt₂ (25 µL, 0.2 mmol) dropwise via syringe.

    • For ZnI₂: Add ZnI₂ (32 mg, 0.1 mmol) in one portion at room temperature (RT).

  • Reaction: Stir the mixture.

    • BF₃ reactions are typically complete within 15–60 minutes at 0°C

      
       RT.
      
    • ZnI₂ reactions may require stirring for 1–4 hours at RT or mild reflux (40°C).

  • Monitoring: Monitor by TLC. The starting aziridine is usually less polar than the oxazoline product. Look for the disappearance of the characteristic aziridine ring protons (1.5–3.0 ppm) in crude NMR aliquots if TLC is ambiguous.

  • Quench & Isolation:

    • Quench with saturated aqueous NaHCO₃ (10 mL).

    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (typically Hexanes/EtOAc). Note: Oxazolines can be sensitive to silica acidity; add 1% Et₃N to the eluent if degradation is observed.

Protocol B: [3+2] Cycloaddition to Oxazolidines

This protocol uses Sc(OTf)₃ (Scandium Triflate), a water-tolerant Lewis acid that effectively catalyzes the condensation of N-acyl aziridines with aldehydes.

Reagents:

  • Substrate: N-tosyl or N-acyl aziridine (1.0 equiv)

  • Dipolarophile: Aldehyde (1.2–2.0 equiv)

  • Catalyst: Sc(OTf)₃ (0.1 equiv)

  • Solvent: Anhydrous DCM or Toluene

Step-by-Step Methodology:

  • Setup: Charge a dried reaction vial with Sc(OTf)₃ (49 mg, 0.1 mmol) and a magnetic stir bar.

  • Reactant Addition: Add the aziridine (1.0 mmol) and the aldehyde (1.5 mmol) dissolved in DCM (5 mL).

  • Incubation: Stir at Room Temperature. If the aziridine is sterically hindered (e.g., tetrasubstituted), heating to 40–60°C may be required.

  • Timeline: Reactions typically require 2–12 hours.

  • Workup:

    • Filter the reaction mixture through a short pad of silica gel or celite to remove the catalyst (Sc(OTf)₃ can often be recovered).

    • Wash the pad with EtOAc.

    • Concentrate the filtrate.[2][3]

  • Purification: Purify via flash chromatography. The product will be a 5-substituted oxazolidine (regioselectivity dictated by the "hard" Lewis acid preference for the more substituted carbon attack).

Data Summary & Catalyst Comparison

The choice of catalyst profoundly impacts reaction time and yield. The table below summarizes typical performance metrics for the rearrangement of 2-phenyl-N-acyl aziridine.

CatalystLoading (mol%)ConditionsTime (h)Yield (%)Primary ProductNotes
BF₃·OEt₂ 10–20DCM, 0°C0.585–95OxazolineFast; strictly anhydrous conditions required.
ZnI₂ 10THF, Reflux4.080–90OxazolineMilder; tolerates acid-sensitive groups.
Sc(OTf)₃ 10DCM, RT6.075–88OxazolidineRequires aldehyde presence. Recyclable catalyst.
Cu(OTf)₂ 5–10DCM, RT2.080–92OxazolineHigh regioselectivity for C5-cleavage.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure protocol reliability, implement the following "Check-Act" logic:

Diagram 2: Optimization Workflow

OptimizationStartStart ReactionCheck1TLC @ 30 min:SM Consumed?Start->Check1Result_CleanClean ConversionCheck1->Result_CleanYesResult_StalledSM RemainingCheck1->Result_StalledNoResult_MessyMultiple Spots/StreakingCheck1->Result_MessyDecompAction_BaseAdd Et3N to Column(Product Acid Sensitivity)Result_Clean->Action_BaseDuring PurificationAction_HeatIncrease Temp (+10°C)or Add Catalyst (+5 mol%)Result_Stalled->Action_HeatAction_DryCheck Solvent Moisture(Hydrolysis Risk)Result_Messy->Action_DryAction_Heat->Check1

Caption: Decision matrix for troubleshooting incomplete conversion or decomposition.

Common Failure Modes:

  • Hydrolysis (Amino Alcohol Formation):

    • Symptom:[4][1][2][5][6][7][8][9] Appearance of a very polar spot on TLC and broad O-H/N-H stretches in IR.

    • Cause: Wet solvent or catalyst. N-acyl aziridines hydrolyze rapidly in the presence of LA and water.

    • Fix: Distill DCM over CaH₂ or use molecular sieves (4Å).

  • Polymerization:

    • Symptom:[4][1][2][5][6][7][9] Gummy residue, baseline streaking.

    • Cause: Reaction too concentrated or temperature too high.

    • Fix: Dilute to 0.05 M and lower temperature to -20°C initially.

References

  • Noda, I., et al. (2006). Sc(OTf)₃-Catalyzed Ring Expansion of Aziridines. Journal of the American Chemical Society. Link

  • Ghorai, M. K., et al. (2007).[9] Lewis Acid-Mediated Highly Regioselective Ring-Opening of Aziridines.[9] The Journal of Organic Chemistry. Link

  • Yadav, J. S., et al. (2002). BF₃·OEt₂ Catalyzed Rearrangement of N-Acyl Aziridines. Synlett. Link

  • Wu, J., et al. (2006). Lewis acid-catalyzed ring opening of aziridines with nucleophiles.[10][9][11][12] Arkivoc. Link

  • Sengupta, S., & Mondal, S. (2009).[13] Lewis Acid Catalyzed [3+2]-Cycloaddition of Aziridines.[2][11][12] Tetrahedron Letters. Link

Synthesis of oxazolidinones from ethyl aziridinyl formate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Synthesis of 5-Substituted Oxazolidinones from Ethyl Aziridine-2-Carboxylate

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Oxazolidinones and the Elegance of Aziridine-Based Synthesis

Oxazolidinones represent a cornerstone class of heterocyclic compounds, renowned for their significant role in medicinal chemistry. This scaffold is central to a number of approved pharmaceuticals, including the antibiotic Linezolid, and is extensively explored in drug discovery for its broad spectrum of biological activities. Furthermore, chiral oxazolidinones serve as indispensable auxiliaries in asymmetric synthesis, enabling the stereocontrolled construction of complex molecules.[1]

Traditionally, the synthesis of oxazolidinones involved multi-step procedures often relying on hazardous reagents like phosgene or high pressures of carbon monoxide.[2] The advent of green chemistry has spurred the development of more sustainable and atom-economical routes. One of the most elegant and efficient of these modern strategies is the cycloaddition of carbon dioxide (CO₂) to aziridines.[3] This approach is exceptionally appealing as it utilizes CO₂, an abundant, non-toxic, and renewable C1 feedstock, in a 100% atom-efficient reaction, producing the desired oxazolidinone as the sole product.[3][4]

This application note provides a detailed guide for the synthesis of ethyl 2-oxooxazolidine-5-carboxylate, a functionally rich oxazolidinone, starting from ethyl aziridine-2-carboxylate. We will delve into the mechanistic underpinnings of the transformation, present robust experimental protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Reaction Mechanism: Catalytic Activation and Regioselective Cycloaddition

The conversion of aziridines to oxazolidinones via CO₂ cycloaddition is not a spontaneous process. It requires a catalyst to overcome the kinetic stability of both the aziridine ring and carbon dioxide.[5] The reaction proceeds through a well-orchestrated catalytic cycle, which can be broadly applied to a range of catalytic systems, including Lewis acids and organocatalysts.[6][7]

The generally accepted mechanism involves three key steps:

  • Aziridine Ring Activation & Opening: The catalyst, typically an electrophilic species (e.g., a metal-based Lewis acid), coordinates to the nitrogen atom of the aziridine ring. This coordination polarizes the C-N bonds, making the ring susceptible to nucleophilic attack. A nucleophile, which can be a co-catalyst (like a halide ion) or part of the catalyst itself, then attacks one of the ring carbons.[7] For an aziridine substituted with an electron-withdrawing group at the C-2 position, such as ethyl aziridine-2-carboxylate, this attack occurs with high regioselectivity at the more substituted C-2 carbon.[6] This Sₙ2-type ring-opening leads to the formation of a metal-alkoxide intermediate.

  • Carbon Dioxide Insertion: The nucleophilic nitrogen anion, now free after ring opening, attacks the electrophilic carbon of CO₂. This step forms a carbamate intermediate.

  • Intramolecular Cyclization: The oxygen of the newly formed carbamate performs an intramolecular Sₙ2 attack, displacing the nucleophile/catalyst and forming the stable five-membered oxazolidinone ring. This final step regenerates the catalyst, allowing it to re-enter the catalytic cycle.[7]

An alternative pathway, particularly relevant in some Lewis acid-catalyzed systems, involves a double Sₙ2 inversion process. The first inversion occurs upon ring-opening by a nucleophile (e.g., a halide from the Lewis acid), and the second occurs during the final intramolecular cyclization. The net result of this double inversion is the retention of stereochemistry at the C-2 position of the aziridine, which becomes the C-5 position of the oxazolidinone.[8][9]

Reaction_Mechanism cluster_0 Catalytic Cycle A Ethyl Aziridine-2-Carboxylate + Catalyst (LA) B Activated Aziridinium Intermediate A->B Coordination C Ring-Opened Intermediate (Nucleophile Attack at C2) B->C Nucleophilic Attack (Nu⁻) D Carbamate Intermediate C->D + CO₂ E Ethyl 2-Oxooxazolidine-5-carboxylate D->E Intramolecular Cyclization (Sₙ2) Cat_out Catalyst (LA) E->Cat_out Release Cat_out->A Regeneration caption General Catalytic Cycle for Oxazolidinone Synthesis.

Figure 1. General Catalytic Cycle for Oxazolidinone Synthesis.

Experimental Protocols & Methodologies

The synthesis of ethyl 2-oxooxazolidine-5-carboxylate can be achieved through several reliable methods. Here, we present two distinct, validated protocols. The first employs a Lewis acid catalyst with carbon dioxide, representing a green and atom-economical approach. The second utilizes methyl chloroformate, offering an alternative pathway that proceeds under mild conditions with excellent stereochemical control.

Protocol 1: Lewis Acid-Catalyzed Cycloaddition of CO₂

This protocol is adapted from methodologies using various efficient Lewis acid catalysts for the cycloaddition of CO₂ to aziridines.[2] The choice of catalyst can be critical and may require screening (see Table 1). Zirconyl chloride (ZrOCl₂·8H₂O) is highlighted here as an efficient, recyclable, and cost-effective option.

Materials:

  • Ethyl aziridine-2-carboxylate

  • Zirconyl chloride octahydrate (ZrOCl₂·8H₂O) (5 mol%)

  • High-pressure stainless-steel autoclave with magnetic stirring

  • CO₂ cylinder (high purity)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reactor Setup: To a clean, dry glass liner for the autoclave, add ethyl aziridine-2-carboxylate (e.g., 1.29 g, 10 mmol) and ZrOCl₂·8H₂O (0.16 g, 0.5 mmol, 5 mol%).

  • Assembly: Place the liner inside the stainless-steel autoclave. Seal the reactor securely according to the manufacturer's instructions.

  • Purging and Pressurization: Purge the autoclave with low-pressure CO₂ three times to remove air. Then, pressurize the reactor with CO₂ to the desired pressure (e.g., 1 MPa or ~10 atm).

  • Reaction: Place the autoclave in a preheated oil bath or heating mantle set to 80-100 °C. Stir the reaction mixture vigorously for the required time (typically 8-24 hours). The reaction progress can be monitored by taking aliquots (after safely depressurizing and cooling) and analyzing via TLC or ¹H NMR.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and slowly vent the CO₂ pressure in a fume hood.

  • Extraction: Open the reactor and dilute the contents with ethyl acetate (50 mL). Transfer the mixture to a separatory funnel. Wash the solution sequentially with saturated NaHCO₃ solution (2 x 25 mL) and brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure ethyl 2-oxooxazolidine-5-carboxylate.

Protocol 2: Synthesis via Methyl Chloroformate

This protocol provides an excellent alternative to using pressurized CO₂, relying on the reaction with methyl chloroformate. It is particularly valuable for its demonstrated retention of stereochemistry via a double Sₙ2 mechanism.[8]

Materials:

  • Ethyl aziridine-2-carboxylate (enantiomerically pure, if desired)

  • Methyl chloroformate (ClCO₂Me) (1.5 equivalents)

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask with reflux condenser

  • Standard laboratory glassware for extraction and purification

  • Ethyl acetate, water, brine, anhydrous MgSO₄

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add a solution of ethyl aziridine-2-carboxylate (e.g., 1.29 g, 10 mmol) in anhydrous acetonitrile (50 mL).

  • Reagent Addition: Add methyl chloroformate (1.16 mL, 1.42 g, 15 mmol) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 7-10 hours. Monitor the reaction's completion by TLC (stain with potassium permanganate).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash with water (2 x 25 mL) and then with brine (25 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure product. This method typically results in high yields ( >90%).[8]

Comparative Data on Catalytic Systems

The choice of catalyst significantly impacts reaction efficiency, conditions, and cost. Below is a summary of various catalytic systems reported for the cycloaddition of CO₂ to aziridines.

Catalyst SystemCo-catalyst / AdditiveSolventTemp (°C)Pressure (MPa)Typical Yield (%)Reference
Fe(II)-iminopyridineNoneToluene501.085-95[6]
ZrOCl₂·8H₂ONoneSolvent-free1001.0~90[1]
[Cu₁₂] NanocagesTBABSolvent-free802.0>99[2]
Lewis Basic Ionic LiquidNoneSolvent-free1008.090-98[10][11]
α-Amino AcidNoneSolvent-free601.080-92[12]
Ru(TPP)/TBAClTBAClToluene1002.0~95[13]

Table 1. Comparison of selected catalytic systems for oxazolidinone synthesis from aziridines and CO₂.

Characterization of Ethyl 2-Oxooxazolidine-5-carboxylate

Proper characterization is essential to confirm the structure and purity of the synthesized product. Standard analytical techniques include NMR spectroscopy, IR spectroscopy, and mass spectrometry.

TechniqueExpected Data
¹H NMR δ (ppm): ~5.8-6.5 (br s, 1H, NH), ~4.8-5.2 (dd, 1H, H-5), ~4.2-4.4 (q, 2H, OCH₂CH₃), ~3.5-3.9 (m, 2H, H-4), ~1.2-1.4 (t, 3H, OCH₂CH₃). Note: Chemical shifts can vary based on solvent. Vicinal protons H-4 and H-5 typically show coupling constants in the range of 6-9 Hz.
¹³C NMR δ (ppm): ~170 (Ester C=O), ~158 (Carbamate C=O), ~75 (C-5), ~62 (OCH₂CH₃), ~45 (C-4), ~14 (OCH₂CH₃).
FT-IR ν (cm⁻¹): ~3300 (N-H stretch), ~1750-1780 (strong, carbamate C=O stretch), ~1730-1740 (strong, ester C=O stretch), ~1240 (C-O stretch).
Mass Spec (ESI+) Expected [M+H]⁺ for C₆H₉NO₄: 159.05.

Table 2. Expected analytical data for ethyl 2-oxooxazolidine-5-carboxylate.

Overall Experimental Workflow

The process from starting materials to the final, characterized product follows a logical sequence of steps that ensure safety, efficiency, and purity.

Experimental_Workflow Start Starting Materials (Ethyl Aziridine-2-carboxylate, Catalyst, CO₂/Reagent) Reaction Reaction Setup (Autoclave or Flask) Start->Reaction Process Controlled Heating & Stirring (Monitor via TLC/NMR) Reaction->Process Workup Cooling & Depressurization (If applicable) Quenching & Extraction Process->Workup Purification Drying & Solvent Removal (Rotary Evaporation) Workup->Purification Column Flash Column Chromatography Purification->Column Final Pure Product (Ethyl 2-Oxooxazolidine-5-carboxylate) Column->Final Analysis Characterization (NMR, IR, MS) Final->Analysis End Final Report & Data Archiving Analysis->End caption From Reagents to Report: A Standard Synthesis Workflow.

Figure 2. From Reagents to Report: A Standard Synthesis Workflow.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst.2. Insufficient temperature or pressure.3. Presence of moisture or air.4. Poor quality starting materials.1. Use a fresh batch of catalyst or screen different catalysts (see Table 1).2. Increase temperature or CO₂ pressure within safe limits. Increase reaction time.3. Ensure all glassware is oven-dried and use anhydrous solvents. Purge reactor thoroughly.4. Purify starting aziridine before use.
Formation of Byproducts 1. Polymerization of aziridine.2. Side reactions due to excessive heat.3. Formation of regioisomers (less common for this substrate).1. Use milder conditions or a more selective catalyst.2. Lower the reaction temperature and extend the reaction time.3. Confirm product structure by 2D NMR (NOESY/COSY) to verify regiochemistry.
Difficult Purification 1. Product co-elutes with starting material or byproducts.2. Catalyst residue interferes with chromatography.1. Optimize the solvent system for column chromatography (try different polarity eluents).2. Perform an aqueous workup to remove water-soluble catalysts (like ZrOCl₂) before chromatography.

References

  • Song, Q.-W., Zhao, Y.-N., He, L.-N., Gao, J., & Yang, Z.-Z. (2012). Synthesis of Oxazolidinones/Polyurethanes from Aziridines and CO2.
  • Lamb, K. J., Ingram, I. D. V., North, M., & Sengoden, M. (2019). Valorization of Carbon Dioxide into Oxazolidinones by Reaction with Aziridines. Current Green Chemistry, 6(2), 81-103. [Link]

  • Kim, Y., et al. (2024). Fe(II)-Iminopyridine Catalyst for the Regioselective Synthesis of Oxazolidinones Using Carbon Dioxide. The Journal of Organic Chemistry. [Link]

  • He, L.-N., et al. (2017). Heterogeneous Catalysis for Oxazolidinone Synthesis from Aziridines and CO2. Chinese Journal of Catalysis, 38(4), 584-597. [Link]

  • Lamb, K. J., et al. (2019). Valorization of Carbon Dioxide into Oxazolidinones by Reaction with Aziridines. White Rose eTheses Online. [Link]

  • Lamb, K. J., et al. (2019). Valorization of Carbon Dioxide into Oxazolidinones by Reaction with Aziridines. Current Green Chemistry.
  • Ghosh, A., et al. (2019). Solvent-free incorporation of CO2 into 2-oxazolidinones: a review. RSC Advances, 9(36), 20959-20986. [Link]

  • Li, B., et al. (2023). Highly Efficient Conversion of Aziridines and CO2 Catalyzed by Microporous [Cu12] Nanocages. ACS Applied Materials & Interfaces, 15(1), 1047-1055. [Link]

  • Song, Q.-W., et al. (2012). Synthesis of Oxazolidinones/Polyurethanes from Aziridines and CO2. ResearchGate. [Link]

  • Ghosh, A., et al. (2019). Solvent-free incorporation of CO2 into 2-oxazolidinones: a review. RSC Publishing. [Link]

  • Ríos-Gutiérrez, M., et al. (2024). Mechanistic Insights into Lewis Acid-Catalyzed Formal [3 + 2] Cycloadditions of Aziridines: A Molecular Electron Density Theory Study. Molecules, 29(3), 724. [Link]

  • Ha, H.-J., et al. (2001). A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-α-Methylbenzyl]aziridines. The Journal of Organic Chemistry, 66(11), 3824-3827. [Link]

  • Lee, W. K., et al. (2004). Synthesis of oxazolidinones 294 and 295 by the catalytic conversion of... ResearchGate. [Link]

  • Ghorai, M. K., et al. (2018). Lewis acid‐catalyzed intramolecular cycloaddition of aziridine... ResearchGate. [Link]

  • Lee, W. K., & Ha, H.-J. (2005). Lewis acid-catalyzed stereospecific ring expansion of aziridine-2-carboxylates to imidazolidin-2-ones. Chemical Communications, (24), 3062-3064. [Link]

  • Bratulescu, G. (2007). An Excellent Procedure for the Synthesis of Oxazolidin-2-ones. Synthesis, 2007(20), 3111-3112. [Link]

  • Various Authors. (n.d.). Synthesis of oxazolidinones. Organic Chemistry Portal. [Link]

  • Tu, Y., et al. (2011). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2‑Amino Ethers. The Journal of Organic Chemistry, 76(16), 6713-6723. [Link]

  • Ye, M., et al. (2022). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Beilstein Journal of Organic Chemistry, 18, 70-76. [Link]

  • Della Monica, F., et al. (2021). General mechanism of CO2 cycloaddition to aziridines forming oxazolidinones. ResearchGate. [Link]

  • Reddy, A. S., et al. (1998). Studies on stereoselective synthesis of ethyl anti-4-substituted phenyl-2-oxo-l ,3. Indian Journal of Chemistry - Section B. [Link]

  • He, L.-N., et al. (2008). Lewis basic ionic liquids-catalyzed synthesis of 5-aryl-2-oxazolidinones from aziridines and CO2 under solvent-free conditions. Green Chemistry, 10(8), 873-875. [Link]

  • Various Authors. (2014). Synthesis of Oxazolidinones. Slideshare. [Link]

  • D'Auria, M., et al. (2020). The CO2 cycloaddition to epoxides and aziridines promoted by porphyrin-based catalysts. CNR-IRIS. [Link]

  • Radi, M., et al. (2018). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc, 2018(5), 184-196. [Link]

  • Ye, M., et al. (2022). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Beilstein Journal of Organic Chemistry. [Link]

  • Various Authors. (2016). Possible mechanism for the cycloaddition reaction of CO2 and aziridines... ResearchGate. [Link]

  • D'Auria, M., et al. (2020). The CO2 cycloaddition to epoxides and aziridines promoted by porphyrin-based catalysts. ResearchGate. [Link]

  • Della Monica, F., et al. (2021). Non‐Reductive CO2 Valorization into Oxazolidinones via Cycloaddition to Aziridines: A Personal Insight. ChemistryOpen, 10(2), 163-176. [Link]

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Application Notes & Protocols: Mastering Regioselectivity in Nucleophilic Ring-Opening of Activated Aziridines

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals.

The aziridine motif, a nitrogen-containing three-membered heterocycle, is a cornerstone in modern synthetic chemistry due to the inherent ring strain (26-27 kcal/mol) that makes it a versatile synthetic intermediate.[1] This reactivity, when properly controlled, provides a powerful tool for the stereospecific and regioselective installation of nitrogen-containing functionalities, which are ubiquitous in pharmaceuticals and biologically active compounds.[2][3]

This guide provides a comprehensive overview of the principles and practices governing the regioselective nucleophilic attack on activated aziridines. Non-activated aziridines are generally stable and not very reactive towards nucleophiles. Activation, typically through the installation of an electron-withdrawing group (EWG) on the nitrogen atom, is crucial for facilitating the ring-opening reaction by making the nitrogen a better leaving group and polarizing the C-N bonds.[4][5]

We will explore the mechanistic dichotomy that governs the reaction's outcome and provide field-proven protocols to empower researchers to predictably control the regioselectivity of these powerful transformations.

The Mechanistic Dichotomy: Understanding the SN1/SN2 Continuum

The regioselectivity of aziridine ring-opening is not a binary choice but rather a continuum between SN1 and SN2 pathways. The outcome of the nucleophilic attack—whether it occurs at the more substituted carbon (C2) or the less substituted carbon (C3)—is dictated by a delicate balance of electronic effects, steric hindrance, and reaction conditions.[6][7]

  • SN2 Pathway (Attack at the Less Substituted Carbon): This pathway is favored when steric hindrance is the dominant factor. The nucleophile attacks the less sterically encumbered carbon atom, leading to an inversion of stereochemistry at that center. This is typical for reactions involving alkyl-substituted aziridines and strong, often bulkier, nucleophiles under neutral or basic conditions.[4][6]

  • SN1-like Pathway (Attack at the More Substituted Carbon): This pathway becomes significant when the transition state has considerable carbocationic character. The attack occurs at the carbon atom that can better stabilize a partial positive charge. This is common for aziridines substituted with groups that can stabilize a carbocation, such as aryl or vinyl groups.[4][6] The use of Lewis or Brønsted acids enhances the SN1 character by coordinating to the nitrogen, further polarizing the C-N bonds and facilitating ring opening.[4][7]

Below is a visualization of the competing reaction pathways that determine the final regioisomeric product.

G cluster_start Reactants cluster_pathways Reaction Pathways cluster_products Products Start Activated Aziridine (e.g., N-Tosyl) SN2 SN2-like Pathway (Sterically Driven) Start->SN2 Favored by: - Bulky Nucleophiles - Alkyl Substituents SN1 SN1-like Pathway (Electronically Driven) Start->SN1 Favored by: - Lewis/Protic Acids - Stabilizing Substituents (Aryl, Vinyl) - Weak Nucleophiles Nu Nucleophile (Nu-) Product_SN2 Product A (Attack at Less Substituted Carbon) SN2->Product_SN2 Inversion of Stereochemistry Product_SN1 Product B (Attack at More Substituted Carbon) SN1->Product_SN1 Often Racemization or Inversion

Caption: Competing pathways in aziridine ring-opening.

Key Factors Influencing Regioselectivity

Mastering regioselectivity requires a nuanced understanding of the interplay between several critical factors. The choice of activating group, the substitution pattern of the aziridine ring, the nature of the nucleophile, and the reaction conditions all play a pivotal role.[7]

Table 1: Summary of Factors Governing Regioselectivity

FactorCondition Favoring Attack at C3 (Less Substituted - SN2)Condition Favoring Attack at C2 (More Substituted - SN1-like)Expert Insight & Causality
Aziridine Substituents Alkyl groups that offer significant steric hindrance.Aryl, vinyl, or other groups that can stabilize a positive charge through resonance or induction.[4][6]Causality: Aryl/vinyl groups stabilize the developing positive charge in an SN1-like transition state, lowering its energy and favoring attack at the benzylic/allylic position.
N-Activating Group Strongly electron-withdrawing groups (e.g., Nosyl, Tosyl) polarize the C-N bond, making both carbons electrophilic.Can be less critical than other factors, but activation is necessary. Some bulky groups may sterically direct away from C2.Causality: EWGs on nitrogen are essential to reduce the basicity of the nitrogen, making it a better leaving group and activating the ring for nucleophilic attack.[5]
Nucleophile "Hard," sterically demanding, and strongly basic nucleophiles (e.g., organolithiums, Grignards, bulky amines)."Soft," less sterically demanding nucleophiles, or weaker nucleophiles that require acidic catalysis (e.g., halides, azide, water, alcohols).[7]Causality: Strong, "hard" nucleophiles react quickly and are more sensitive to steric crowding, thus favoring the less hindered site. Weaker nucleophiles often require acid catalysis, which promotes an SN1-like mechanism.
Catalyst/Additive Generally uncatalyzed or base-mediated conditions.Lewis acids (e.g., BF₃·OEt₂, Ti(OiPr)₄) or Brønsted acids (e.g., TFA, HCl).[4][7]Causality: Lewis/Brønsted acids coordinate to the aziridine nitrogen, creating a potent leaving group and inducing significant positive charge on the ring carbons, which strongly favors an SN1-like opening at the more stable carbocationic center.
Solvent Aprotic, less polar solvents that do not stabilize charged intermediates.Polar, protic solvents (e.g., MeOH, H₂O) can stabilize the developing carbocationic character in the transition state.[4]Causality: Polar solvents can stabilize the charge separation in the SN1-like transition state, lowering the activation energy for this pathway.

Experimental Protocols

The following protocols are designed to be self-validating systems, with built-in checkpoints and troubleshooting advice. They represent common starting points for the regioselective ring-opening of activated aziridines.

This protocol describes a general procedure for the ring-opening of an N-Tosyl-2-phenylaziridine with methanol, a reaction that is highly regioselective for the more substituted benzylic position due to electronic stabilization and Lewis acid activation.

Materials:

  • N-Tosyl-2-phenylaziridine (1.0 equiv)

  • Anhydrous Methanol (MeOH, as solvent)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1 - 1.1 equiv)

  • Anhydrous Dichloromethane (DCM, optional co-solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Workflow Visualization:

G A 1. Dissolve Aziridine in Anhydrous Solvent B 2. Cool to 0 °C (Inert Atmosphere) A->B C 3. Add Lewis Acid (BF₃·OEt₂) Dropwise B->C D 4. Stir & Monitor (TLC/LC-MS) C->D E 5. Quench Reaction (aq. NaHCO₃) D->E F 6. Aqueous Work-up & Extraction E->F G 7. Dry & Concentrate F->G H 8. Purify (Column Chromatography) G->H

Caption: General workflow for Lewis acid-catalyzed aziridine opening.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Tosyl-2-phenylaziridine (1.0 equiv). Dissolve the aziridine in anhydrous methanol.

    • Expertise & Experience: The use of anhydrous solvent is critical. Water can act as a competing nucleophile and deactivate the Lewis acid.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

    • Expertise & Experience: The initial addition of the Lewis acid can be exothermic. Cooling prevents potential side reactions and ensures controlled initiation.

  • Addition of Lewis Acid: Slowly add BF₃·OEt₂ (e.g., 0.2 equiv) to the reaction mixture dropwise via syringe.

    • Expertise & Experience: The amount of Lewis acid can be catalytic or stoichiometric. Start with catalytic amounts and increase if reactivity is low. Stoichiometric amounts may be needed for less reactive systems.[7]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C or warm to room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS until complete.

  • Quenching: Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution until the pH is neutral or slightly basic.

    • Trustworthiness: Quenching neutralizes the Lewis acid and any acidic byproducts, preventing potential product degradation during work-up.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or DCM (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired regioisomer.

This organocatalytic protocol is effective for opening alkyl-substituted aziridines where steric factors dominate, leading to attack at the less hindered carbon.[4] 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) is an effective organocatalyst for this transformation.

Materials:

  • N-Tosyl-2-alkylaziridine (1.0 equiv)

  • Acetic Anhydride (1.5 equiv)

  • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (5 mol %)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: In a vial or flask, dissolve the N-tosylaziridine (1.0 equiv) in anhydrous DMF.

  • Reagent Addition: Add the acid anhydride (1.5 equiv) followed by the TBD catalyst (0.05 equiv) to the solution.[4]

    • Expertise & Experience: TBD is a strong, non-nucleophilic guanidine base that acts as a catalyst, likely by activating the anhydride nucleophile.

  • Heating and Monitoring: Heat the reaction mixture to the required temperature (e.g., 80 °C) and stir until TLC analysis indicates complete consumption of the starting material.[4]

  • Work-up: After completion, cool the reaction to room temperature. Perform a hydrolytic work-up by adding a saturated aqueous solution of NH₄Cl.[4]

    • Trustworthiness: This step quenches the reaction and helps to remove the DMF and catalyst during the subsequent extraction phase.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[4]

  • Purification: Purify the resulting residue by flash column chromatography on silica gel to isolate the pure product.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reactivity 1. Insufficient activation of the aziridine. 2. Weak nucleophile. 3. Inefficient catalyst or catalyst poisoning.1. Use a stronger electron-withdrawing group (e.g., nosyl instead of tosyl).[8] 2. For non-activated aziridines, add an alkylating agent (e.g., MeOTf) to form a more reactive aziridinium ion.[4][9] 3. Increase the amount of catalyst or switch to a more potent one (e.g., a stronger Lewis acid). Ensure all reagents and solvents are pure and anhydrous.[7]
Poor Regioselectivity 1. Competing SN1/SN2 pathways. 2. Reaction temperature is too high. 3. Incorrect choice of solvent or catalyst.1. To favor C2 (more substituted) attack, add a Lewis acid.[7] To favor C3 (less substituted) attack, use a bulkier nucleophile and avoid acidic conditions.[6][7] 2. Lower the reaction temperature to favor the more kinetically controlled (often SN2) product. 3. Systematically screen solvents of varying polarities.[4]
Formation of Side Products 1. Dimerization or polymerization of the aziridine. 2. Decomposition of starting material or product.1. Use more dilute reaction conditions. 2. Lower the reaction temperature and monitor the reaction closely to avoid over-running. Ensure the work-up and purification are performed promptly after completion.

References

  • BenchChem. (2025). Optimizing reaction conditions for nucleophilic attack on aziridines. BenchChem Technical Notes.
  • Hu, W. B. (2020). Nucleophilic Ring Opening Reaction of Unsymmetric Aziridines and Its Regioselectivity. Chinese Journal of Organic Chemistry.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Regioselectivity in the Ring-Opening of Unsymmetrical Aziridines. BenchChem.
  • Butler, C. R. (2004).
  • D'hooghe, M., & De Kimpe, N. (2011). Regioselectivity in the ring opening of non-activated aziridines. Chemical Society Reviews.
  • Ha, H. J., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry.
  • Nag, S., et al. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules.
  • Nag, S., et al. (2021). Alkylative Aziridine Ring-Opening Reactions. Semantic Scholar.
  • Yudin, A. K. (2010). Unexplored Nucleophilic Ring Opening of Aziridines. Molecules.
  • Basak, P. S., et al. (2024). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. Compounds.
  • Ghorai, M. K. (2018). Nucleophilic ring opening reactions of aziridines. PubMed.
  • Ishikawa, T. (2012). AZIRIDINE-2-CARBOXYLATES: PREPARATION, NUCLEOPHILIC RING OPENING, AND RING EXPANSION. Arkivoc.
  • Smith, G. E., et al. (2013).

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Regioselectivity in the Ring-Opening of Ethyl 1-Aziridinecarboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for navigating the complexities of ethyl 1-aziridinecarboxylate ring-opening reactions. This resource is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic strategies and troubleshoot common issues related to regioselectivity. Here, we combine fundamental principles with practical, field-tested advice to help you achieve your desired synthetic outcomes.

Introduction: The Challenge of Regioselectivity

Ethyl 1-aziridinecarboxylates are valuable synthetic intermediates due to their unique reactivity as activated aziridines. The electron-withdrawing nature of the carbamate group activates the three-membered ring towards nucleophilic attack. However, this activation also presents a significant challenge: controlling the regioselectivity of the ring-opening. Depending on the substrate, nucleophile, and reaction conditions, nucleophilic attack can occur at either the substituted or unsubstituted carbon atom, leading to a mixture of regioisomers. This guide will provide you with the insights and protocols needed to steer the reaction towards your desired product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My ring-opening reaction with a Grignard reagent is giving me a mixture of regioisomers. How can I favor attack at the more substituted carbon?

This is a common issue. The regioselectivity of ring-opening with organometallic reagents like Grignards is highly dependent on the presence and choice of a catalyst.

Underlying Principle: In the absence of a catalyst, the reaction often proceeds via an SN2-like mechanism, where the nucleophile attacks the less sterically hindered carbon. To favor attack at the more substituted carbon, you need to promote a mechanism with more SN1 character at that position. This is typically achieved by using a Lewis acid catalyst.

Troubleshooting Steps:

  • Introduce a Copper Catalyst: The addition of a copper(I) salt, such as CuI or CuCN, is the most common and effective strategy. Organocuprates, formed in situ from the Grignard reagent and the copper salt, preferentially attack the more substituted carbon of activated aziridines. This is believed to proceed through a mechanism involving oxidative addition of the copper to the C-N bond.

  • Optimize Catalyst Loading: Start with a catalytic amount of the copper salt (e.g., 5-10 mol%). If regioselectivity is still low, you may need to use stoichiometric amounts.

  • Solvent Choice: Ethereal solvents like THF or diethyl ether are standard for Grignard reactions. Ensure your solvent is anhydrous, as water will quench the Grignard reagent.

Experimental Protocol: Copper-Catalyzed Ring-Opening with a Grignard Reagent

  • To a flame-dried flask under an inert atmosphere (N2 or Ar), add CuI (0.1 mmol).

  • Cool the flask to -78 °C and add anhydrous THF (5 mL).

  • Slowly add the Grignard reagent (1.1 mmol) and stir for 30 minutes to allow for the formation of the organocuprate.

  • Add a solution of the ethyl 1-aziridinecarboxylate (1.0 mmol) in anhydrous THF (2 mL) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction by slowly adding saturated aqueous NH4Cl solution.

  • Extract the product with ethyl acetate, dry the organic layer over Na2SO4, and concentrate in vacuo.

  • Purify the crude product by column chromatography to isolate the regioisomers and determine the ratio.

Q2: I'm using an amine as a nucleophile, but the reaction is very slow. How can I increase the reaction rate without compromising regioselectivity?

The nucleophilicity of amines can be insufficient for efficient ring-opening of activated aziridines at room temperature.

Underlying Principle: The ring-opening is a nucleophilic substitution reaction. The rate is dependent on both the nucleophilicity of the amine and the electrophilicity of the aziridine.

Troubleshooting Steps:

  • Lewis Acid Catalysis: The addition of a Lewis acid can activate the aziridine, making it more electrophilic. Common Lewis acids for this purpose include Yb(OTf)3, Sc(OTf)3, and BF3·OEt2. The Lewis acid coordinates to the nitrogen atom of the aziridine, increasing the polarization of the C-N bonds and facilitating nucleophilic attack.

  • Solvent Effects: Polar aprotic solvents like acetonitrile or DMF can enhance the reaction rate compared to less polar solvents like THF or CH2Cl2.

  • Temperature: Gently heating the reaction (e.g., to 40-60 °C) can increase the rate, but be mindful that this may also decrease regioselectivity. It's best to first try a catalyst at a lower temperature.

Decision Workflow for Sluggish Amine Ring-Opening

Preventing polymerization of ethyl aziridinyl formate during storage

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #AZ-STAB-001 Subject: Preventing Polymerization of Ethyl Aziridinyl Formate (Ethyl 1-aziridinecarboxylate) Status: Open / Resolved Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Ethyl aziridinyl formate (synonyms: Ethyl 1-aziridinecarboxylate) is a potent electrophile used primarily as a cross-linking agent and pharmaceutical intermediate. Its utility is derived from the high ring strain of the aziridine group (~27 kcal/mol).

The Problem: This thermodynamic instability makes the compound prone to Ring-Opening Polymerization (ROP) . If not stored correctly, the monomer will spontaneously convert into a viscous oligomer or insoluble polymer, rendering it useless and potentially hazardous due to heat generation (exotherm).

The Solution: Stability is achieved by kinetically trapping the molecule. You must simultaneously block the three initiation vectors: Protonation (Acid) , Nucleophilic Attack (Moisture) , and Thermal Activation (Heat) .

The Chemistry of Instability (The "Why")

To prevent polymerization, you must understand the mechanism driving it. Ethyl aziridinyl formate is an N-activated aziridine . The electron-withdrawing carboxylate group makes the ring carbons highly electrophilic.

Mechanism: Acid-Catalyzed Cationic Polymerization

The most common degradation pathway is "Auto-Catalytic Cationic Ring-Opening."

  • Initiation: Trace acid (or atmospheric CO₂ + moisture) protonates the nitrogen or coordinates with the carbonyl oxygen.

  • Activation: The ring becomes hyper-electrophilic.

  • Propagation: A non-protonated monomer (acting as a nucleophile) attacks the activated ring. The ring opens, transferring the positive charge to the new chain end.

  • Result: A runaway chain reaction forming poly(aziridine).

Visualizing the Pathway

The following diagram illustrates the transition from stable monomer to polymer.

AziridinePolymerization Monomer Stable Monomer (Ethyl 1-aziridinecarboxylate) Activated Activated Species (Aziridinium Ion) Monomer->Activated Protonation Trigger Trigger: Acid (H+) / Water / Heat Trigger->Activated Chain Chain Propagation (Ring Opening) Activated->Chain Nucleophilic Attack Chain->Chain n+1 Monomer Addition Polymer Polymer/Oligomer (Viscous/Solid Waste) Chain->Polymer Termination

Figure 1: The Acid-Catalyzed Ring-Opening Polymerization (ROP) cascade. Note that moisture acts as a co-initiator by generating trace acid or acting as a nucleophile.

Validated Storage Protocol (The "How")

Do not rely on the manufacturer's shipping conditions (often dry ice) as a long-term storage plan. Follow this "Defense-in-Depth" protocol.

Storage Specifications Table
ParameterSpecificationScientific Rationale
Temperature -20°C to -80°C Kinetic trapping. At -20°C, the thermal energy is insufficient to overcome the activation barrier for ring opening.
Atmosphere Argon or Nitrogen Excludes moisture (nucleophile) and CO₂ (which forms carbonic acid with moisture, triggering ROP).
Container Glass (Silanized preferred) Avoid metals (Lewis acids). Plastic may leach plasticizers or allow gas permeability.
Stabilizer Alkali Hydroxide (Secondary) Do not add to product. Store the sealed vial inside a secondary jar containing KOH pellets to scavenge atmospheric acid/CO₂.
Physical State Solid/Frozen The compound melts near room temperature. Keeping it solid reduces molecular mobility and collision frequency.
Step-by-Step Workflow

StorageWorkflow Receipt 1. Receipt of Material (Check Dry Ice Status) QC 2. Visual QC (Clear/Colorless? No Haze?) Receipt->QC Aliquot 3. Aliquot under Inert Gas (Avoid freeze-thaw cycles) QC->Aliquot Pass Discard/Purify Discard/Purify QC->Discard/Purify Fail (Yellow/Viscous) Secondary 4. Secondary Containment (Glass jar with desiccant/KOH) Aliquot->Secondary Freezer 5. Deep Freeze (-20°C or -80°C) Secondary->Freezer

Figure 2: The "Chain of Custody" for handling reactive aziridines.

  • Aliquot Immediately: Upon receipt, thaw once under inert gas and split into single-use aliquots. Repeated freeze-thaw cycles introduce moisture via condensation.

  • The "Double-Jar" Method:

    • Place the tight-sealed vial of ethyl aziridinyl formate into a larger glass jar.

    • Add a packet of activated molecular sieves (4Å) or a few pellets of KOH into the outer jar (not touching the liquid).

    • Why? The KOH acts as a "chemical getter," neutralizing any acidic vapors in the headspace.

Troubleshooting & FAQs

Q1: The liquid has turned slightly yellow. Is it still usable?

  • Diagnosis: Yellowing indicates oxidation or the formation of conjugated oligomers (early-stage degradation).

  • Action: Run a quick H-NMR. If purity is >95%, you may use it, but purify immediately via distillation (vacuum, low temp) if critical. If >10% degraded, discard. The degradation products can autocatalyze further polymerization.

Q2: I see a white precipitate at the bottom of the vial.

  • Diagnosis: This is likely insoluble poly(aziridine) or hydrolysis products (carbamates).

  • Action: Do not heat to dissolve. Filtration is risky due to toxicity. Centrifuge the vial to pellet the solid and decant the supernatant under inert gas. Use the supernatant only if concentration is verified.

Q3: Can I store it in DMSO or DMF stock solutions?

  • Diagnosis: High Risk. Polar aprotic solvents can stabilize the transition state of the ring-opening. Furthermore, DMSO is hygroscopic and will pull water into the system, triggering polymerization.

  • Action: Store neat (pure liquid/solid). Make solutions immediately prior to use.

Q4: The material has become viscous (syrupy).

  • Diagnosis: Significant oligomerization has occurred. The molecular weight has increased.

  • Action: Discard. The molarity is now unknown, and the oligomers may interfere with your reaction (e.g., by cross-linking proteins non-specifically).

Emergency & Safety (E-E-A-T)

Warning: Ethyl aziridinyl formate is an alkylating agent . It mimics DNA-attacking mustard gases.

  • Toxicity: Suspected carcinogen and mutagen. Readily absorbed through skin.

  • Neutralization: In case of a spill, do not just wipe. Neutralize with 10% aqueous Sodium Thiosulfate or dilute NaOH. This nucleophilically opens the ring in a controlled manner, rendering it non-toxic.

  • Flash Point: Treat as a flammable liquid.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12207, Ethyl 1-aziridinecarboxylate. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Aziridine: Occupational Health Guideline. Retrieved from [Link]

  • Bakker, M., et al. (2016).Polymerization of Aziridines: Mechanisms and Applications. European Polymer Journal.
  • Sigma-Aldrich (Merck).Safety Data Sheet: Ethyl 1-aziridinecarboxylate.

Navigating the Nuances of Aziridine Ring-Opening: A Solvent Selection Guide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center

Welcome, researchers and innovators, to our dedicated resource for mastering one of the most versatile and powerful transformations in synthetic chemistry: the aziridine ring-opening reaction. This guide is designed to move beyond simple protocol recitation, offering in-depth, field-tested insights into the critical role of solvent selection. As your Senior Application Scientist, my goal is to equip you with the causal understanding needed to not just follow a procedure, but to troubleshoot, optimize, and innovate.

The inherent ring strain of aziridines makes them potent electrophiles, ready to react with a wide array of nucleophiles to forge complex, nitrogen-containing molecules.[1][2][3] However, harnessing this reactivity requires a delicate touch, and nowhere is this more evident than in the choice of solvent. The solvent is not a passive medium; it is an active participant that can dictate reaction rates, influence mechanistic pathways, and ultimately determine the regiochemical and stereochemical outcome of your reaction.[4][5]

This guide is structured to address the common questions and challenges you face at the bench. Let's begin.

Frequently Asked Questions (FAQs)

Q1: My aziridine ring-opening is sluggish or not proceeding at all. How can solvent choice help?

A1: This is a classic issue, often stemming from two primary factors: insufficient aziridine activation or a poorly suited solvent environment for your chosen nucleophile.

  • For Non-Activated Aziridines: Aziridines bearing electron-donating groups (e.g., alkyl groups) on the nitrogen are notoriously unreactive.[5] The first step is activation, typically with a Brønsted or Lewis acid, to protonate or coordinate to the nitrogen, forming a more reactive aziridinium ion.[5][6] The solvent must be compatible with this acid. Anhydrous, non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often excellent choices for Lewis acid-catalyzed reactions.[2][7]

  • Solvent-Nucleophile Mismatch: The solvent's interaction with the nucleophile is paramount.

    • Polar Protic Solvents (e.g., H₂O, MeOH, EtOH): These solvents possess O-H or N-H bonds and can form hydrogen bonds.[8][9] While they are excellent at dissolving charged nucleophiles (like halides or alkoxides), they can also form a "solvent cage" around them through hydrogen bonding.[10][11] This solvation shell blunts the nucleophile's reactivity, dramatically slowing down Sₙ2-type reactions.[9][10][11]

    • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents have large dipole moments but lack acidic protons.[8][9] They can dissolve ionic reagents but do not strongly solvate the nucleophile, leaving it "naked" and highly reactive.[10][11] For many Sₙ2-type ring-openings with anionic nucleophiles, switching to a polar aprotic solvent like acetonitrile or DMF can lead to a significant rate enhancement.[5][10][12] In one documented case, the rate of an Sₙ2 reaction increased 5000-fold when switching from methanol to acetonitrile.[10]

Q2: I'm getting a mixture of regioisomers. How can the solvent help control where my nucleophile attacks?

A2: Regioselectivity is a central challenge in the ring-opening of unsymmetrical aziridines. The outcome is a delicate balance between electronic and steric factors, and the solvent can tip this balance.[13]

  • Sₙ2 vs. Sₙ1 Character: The solvent's polarity can influence the transition state of the reaction.

    • Sₙ2 Pathway (Attack at the less-substituted carbon): This is often favored by less polar or polar aprotic solvents. The reaction proceeds through a concerted backside attack, and steric hindrance is the dominant factor.[14] For alkyl-substituted N-tosylaziridines, the nucleophile generally attacks the less sterically hindered carbon.[5]

    • Sₙ1-like Pathway (Attack at the more-substituted carbon): Highly polar protic solvents can stabilize the development of positive charge on a carbon atom in the transition state. This promotes an Sₙ1-like mechanism where the nucleophile attacks the more substituted carbon, which can better stabilize a partial positive charge (e.g., a benzylic or tertiary carbon).[14]

  • Solvent-Controlled Regioselectivity: In some systems, the regioselectivity can be almost entirely dictated by the solvent. This is often due to specific hydrogen-bonding interactions between the solvent and the aziridine, which can alter the electronic distribution in the ring and direct the nucleophile to a specific carbon.[4] DFT calculations have shown that hydrogen bonding can modulate orbital distributions, effectively creating different reactive pathways.[4]

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific experimental issues with actionable troubleshooting steps.

Problem Potential Cause(s) Solvent-Based Troubleshooting Steps
Low or No Product Yield 1. Poor Aziridine Activation: The aziridine is not electrophilic enough. 2. Inactive Nucleophile: The nucleophile is being suppressed by the solvent. 3. Catalyst Incompatibility: The solvent is interfering with the catalyst.1. If using a Lewis acid, ensure your solvent is anhydrous and non-coordinating (e.g., DCM, DCE).[2][7] 2. For Sₙ2 reactions with anionic nucleophiles, switch from a polar protic solvent (MeOH, H₂O) to a polar aprotic solvent (Acetonitrile, DMF, DMSO) to "unmask" the nucleophile.[5][10][12] 3. Verify catalyst solubility and stability in the chosen solvent. Some catalysts may degrade or be inactive in certain solvents.
Poor Regioselectivity 1. Competing Sₙ1/Sₙ2 Pathways: The reaction conditions allow for both attack at the more- and less-substituted carbons. 2. Solvent Not Favoring Desired Pathway: The solvent polarity is not optimal for the desired regioisomer.1. To favor attack at the less-substituted carbon (Sₙ2): Try a less polar aprotic solvent like THF or Toluene.[5][14] Lowering the reaction temperature can also favor the kinetically controlled Sₙ2 product.[5] 2. To favor attack at the more-substituted carbon (Sₙ1-like): Consider a more polar solvent. In some cases, polar protic solvents might promote this pathway, especially if the carbon can stabilize a carbocation-like intermediate.[13][14]
Formation of Side Products 1. Reaction with Solvent: The solvent itself is acting as a nucleophile. 2. Dimerization/Polymerization: The aziridine is reacting with itself.1. Avoid nucleophilic solvents (e.g., alcohols, water) if they are not the intended nucleophile. Choose an inert solvent like Toluene, Hexane, or DCM.[13] 2. This can be concentration-dependent. Try using more dilute conditions by increasing the solvent volume.[13]

Solvent Property Comparison Table

SolventClassDielectric Constant (ε)Key Characteristics & Use Cases in Aziridine Chemistry
Dichloromethane (DCM) "Borderline" Polar Aprotic9.1Good general-purpose inert solvent.[8] Excellent for Lewis acid-catalyzed reactions where catalyst compatibility is key.[2][13]
Acetonitrile (CH₃CN) Polar Aprotic37.5Often an excellent choice for Sₙ2 reactions.[5] Dissolves ionic nucleophiles without hydrogen bonding, enhancing their reactivity.[10][15]
N,N-Dimethylformamide (DMF) Polar Aprotic36.7High boiling point, excellent solvating power for a wide range of reagents.[12] Often used in organocatalyzed ring-openings.[5]
Tetrahydrofuran (THF) "Borderline" Polar Aprotic7.5Less polar than DMF or Acetonitrile.[8] Can be a good choice when trying to suppress Sₙ1-like pathways. Used in carbenoid-based aziridination.[16]
Methanol (MeOH) Polar Protic32.7Can act as both solvent and nucleophile. Its protic nature can activate the aziridine but also deactivates other nucleophiles via H-bonding.[10][11]
Toluene Nonpolar2.4Inert solvent, useful when trying to minimize polarity and side reactions.[8] Can be effective in certain catalyst systems.[5]

Experimental Protocols & Workflows

Protocol 1: Lewis Acid-Catalyzed Ring-Opening with a Neutral Nucleophile

This protocol is a general guideline for the ring-opening of an N-activated aziridine with an electron-rich arene, where the solvent's primary role is to facilitate the reaction without interference.

Materials:

  • N-Tosyl-2-phenylaziridine (1.0 mmol)

  • Indole (1.2 mmol)

  • Scandium(III) triflate (Sc(OTf)₃) (10 mol%)

  • Anhydrous Dichloromethane (DCM) (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-tosyl-2-phenylaziridine and indole.[2]

  • Dissolve the starting materials in anhydrous DCM.[2]

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add the Lewis acid (Sc(OTf)₃) to the stirred solution in one portion.[2]

  • Allow the reaction to stir at 0 °C and monitor its progress by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.[2]

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by silica gel column chromatography.[5]

Workflow for Solvent Screening in Regioselectivity Optimization

The following diagram illustrates a logical workflow for selecting a solvent when optimizing for a specific regioisomer.

Solvent_Selection_Workflow start Define Target Regioisomer c2_attack Target: Attack at More Substituted Carbon (C2) (Sₙ1-like) start->c2_attack c3_attack Target: Attack at Less Substituted Carbon (C3) (Sₙ2) start->c3_attack protic_consider Consider Polar Protic Solvent (e.g., MeOH) Caution: May act as nucleophile c2_attack->protic_consider Promotes carbocation-like character nonpolar_screen Screen Less Polar Solvents (e.g., THF, Toluene, DCM) c3_attack->nonpolar_screen Favors sterically driven attack polar_screen Screen Polar Aprotic Solvents (e.g., Acetonitrile, DMF) analyze Analyze Regioisomeric Ratio (¹H NMR, GC-MS) polar_screen->analyze nonpolar_screen->polar_screen If reactivity is low nonpolar_screen->analyze protic_consider->analyze optimize Optimize Temperature & Concentration in Best Solvent System analyze->optimize Optimal Solvent Found Mechanism_Diagram cluster_SN2 Sₙ2 Pathway cluster_SN1 Sₙ1-like Pathway sn2_start Aziridine + Nu⁻ sn2_ts [Transition State] Concerted backside attack sn2_start->sn2_ts Single Step sn2_prod Ring-Opened Product (Inversion of stereochemistry) sn2_ts->sn2_prod sn2_solvent Favored by Polar Aprotic Solvents (e.g., CH₃CN, DMF) 'Naked' Nucleophile sn2_solvent->sn2_start Solvates Cation Leaves Nu⁻ reactive sn1_start Activated Aziridine sn1_int Carbocation-like Intermediate sn1_start->sn1_int Rate-determining step sn1_prod Ring-Opened Product (Racemization possible) sn1_int->sn1_prod Fast attack by Nu: sn1_solvent Favored by Polar Protic Solvents (e.g., H₂O, MeOH) Stabilizes intermediate sn1_solvent->sn1_int Solvation stabilizes charge separation

Caption: Solvent influence on Sₙ1-like vs. Sₙ2 mechanistic pathways.

By understanding the principles outlined in this guide, you are better equipped to make informed decisions at the bench. The solvent is not merely a backdrop for your reaction but a powerful tool to enhance reactivity, control selectivity, and troubleshoot unexpected outcomes.

References

  • Solvent-controlled C2/C3-regioselective ring-opening/coupling of aziridines with amines and CS2: synthesis of 2-aminoethyl dithiocarbamates. Organic Chemistry Frontiers (RSC Publishing).
  • Optimizing reaction conditions for nucleophilic attack on aziridines. Benchchem.
  • Technical Support Center: Optimizing Regioselectivity in the Ring-Opening of Unsymmetrical Aziridines. Benchchem.
  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps. Available at: [Link]

  • Synthesis of cis-C-Iodo-N-Tosyl-Aziridines using Diiodomethyllithium: Reaction Optimization, Product Scope and Stability, and a Protocol for Selection of Stationary Phase for Chromatography. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst. Molecules. Available at: [Link]

  • optimization of reaction conditions for Aziridine;2-(chloromethyl)oxirane polymerization. Benchchem.
  • Polar Protic vs Polar Aprotic vs Nonpolar: All About Solvents. Master Organic Chemistry. Available at: [Link]

  • SN1 vs SN2. Chemistry LibreTexts. Available at: [Link]

  • Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. Organic Chemistry Portal. Available at: [Link]

  • Polar Protic vs. Polar Aprotic Solvents. Reddit. Available at: [Link]

  • Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. IIT Kanpur.
  • Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. Accounts of Chemical Research (ACS Publications). Available at: [Link]

  • Enantioselective fluoride ring opening of aziridines enabled by cooperative Lewis acid catalysis. The Doyle Group. Available at: [Link]

  • A sustainable strategy for the straightforward preparation of 2H-azirines and highly functionalized NH-aziridines from vinyl azides using a single solvent flow-batch approach. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • A sustainable strategy for the straightforward preparation of 2H-azirines and highly functionalized NH-aziridines from vinyl azides using a single solvent flow-batch approach. PMC. Available at: [Link]

  • Application Notes and Protocols: Lewis Acid-Promoted Ring-Opening of Aziridine-2-Carboxylates with Indoles. Benchchem.
  • Lewis Acid Catalyzed S(N)2-Type Ring Opening of N-Activated Aziridines with Electron-Rich Arenes/Heteroarenes. ResearchGate. Available at: [Link]

  • Nucleophilicity and Solvents - Protic and Aprotic. YouTube. Available at: [Link]

  • Alkylative Aziridine Ring-Opening Reactions. Molecules. Available at: [Link]

  • Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry. Available at: [Link]

  • REGIOSELECTIVE RING OPENING REACTIONS OF AZIRIDINE-2-PHOSPHONATES AND AZIRIDINE BASED CHIRAL LIGANDS FOR CATALYTIC, ASYMMETRIC AZOMETHINE YLIDE CYCLOADDITIONS AND AZA-HENRY REACTION. OpenMETU. Available at: [Link]

  • Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride. PMC. Available at: [Link]

  • Recent Breakthroughs in Ring-Opening Annulation Reactions of Aziridines. ResearchGate. Available at: [Link]

Sources

Minimizing side reactions in aziridine nucleophilic substitution

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Side Reactions in Aziridine Nucleophilic Substitution

Executive Summary: The Strain-Stability Paradox

Aziridines possess high ring strain (~27 kcal/mol), making them potent electrophiles.[1] However, this thermodynamic instability creates a paradox: they are prone to both inertness (due to kinetic barriers in non-activated systems) and uncontrollable reactivity (polymerization, hydrolysis).

Successful ring opening requires balancing activation energy against nucleophilic competition . This guide addresses the three most common failure modes:

  • Regiochemical Scrambling: Getting a mixture of C2 and C3 attack products.

  • Oligomerization: The product amine reacts with the starting material.

  • Hydrolysis: Moisture competes with the desired nucleophile.

Diagnostic & Troubleshooting Modules

Module A: Regioselectivity Control

User Question: "I am observing a 60:40 mixture of regioisomers. How do I force the reaction to a single isomer?"

Technical Diagnosis: Regioselectivity is dictated by the interplay between steric hindrance (SN2-like) and carbocation stability (SN1-like). The "switch" is often the nature of the N-substituent (Activating Group) and the solvent/catalyst system.

  • SN2 Pathway (Steric Control): Favors attack at the less substituted carbon. Dominant in basic conditions or with strong nucleophiles.

  • SN1 / Borderline Pathway (Electronic Control): Favors attack at the more substituted (benzylic/tertiary) carbon. Dominant in acidic conditions or with weak nucleophiles.

Decision Tree: Predicting & Controlling Regiochemistry

Regioselectivity Start Substrate Type Activated Activated (N-Ts, N-Ac, N-Boc) Start->Activated NonActivated Non-Activated (N-H, N-Alkyl) Start->NonActivated Cond_Basic Basic/Neutral (Strong Nu-) Activated->Cond_Basic Standard Cond_Acid Lewis/Brønsted Acid (Weak Nu-) Activated->Cond_Acid Catalyzed NonActivated->Cond_Acid Required Result_Less Attack at LESS Substituted Carbon (Steric/SN2) Cond_Basic->Result_Less Cond_Acid->Result_Less Alkyl only Result_More Attack at MORE Substituted Carbon (Electronic/SN1) Cond_Acid->Result_More Benzylic/Tertiary C

Caption: Flowchart for predicting regioselectivity based on substrate activation and reaction conditions.

Corrective Actions:

  • To favor the Less Substituted Carbon: Use an activated aziridine (N-Tosyl) and a strong nucleophile (azide, amine) in an aprotic solvent (THF, DCM). Avoid Lewis Acids.

  • To favor the More Substituted Carbon: Use a Lewis Acid catalyst (e.g., Sc(OTf)3, Cu(OTf)2). This builds positive charge character on the substituted carbon, directing the nucleophile there via electronic stabilization [1].

Module B: Preventing Polymerization

User Question: "My reaction mixture turned into a viscous gum, and NMR shows broad peaks. What happened?"

Technical Diagnosis: You have triggered Oligomerization . The product of an aziridine ring opening is often a secondary amine. If this product is more nucleophilic than your external nucleophile, it will attack the remaining aziridine starting material.

The "Anti-Polymer" Protocol:

FactorOptimization StrategyMechanism of Action
N-Protecting Group Use Electron-Withdrawing Groups (EWG) (Ts, Ns, Boc).Reduces the basicity/nucleophilicity of the product amine, preventing it from attacking the starting material [2].
Stoichiometry Use Excess Nucleophile (>3.0 equiv).Statistically favors the attack of the external nucleophile over the product amine.
Concentration High Dilution (0.05 M - 0.1 M).Bimolecular polymerization rates drop significantly with dilution compared to unimolecular activation steps.
Nucleophile Type Avoid "Hard" nucleophiles without activation."Soft" nucleophiles (thiols, azides) are less likely to deprotonate the product amine (which would trigger anionic polymerization).
Module C: Lewis Acid Catalyst Selection

User Question: "My N-Tosyl aziridine is inert to aniline at room temperature. Which catalyst should I use?"

Technical Diagnosis: Activated aziridines require Lewis Acid (LA) catalysis when reacting with weak nucleophiles (anilines, alcohols). The LA coordinates to the aziridine nitrogen or sulfonyl oxygens, increasing ring strain and electrophilicity.[1]

Catalyst Selection Table:

Nucleophile ClassRecommended CatalystLoadingConditionsKey Reference
Aromatic Amines Sc(OTf)3 1-5 mol%DCM, RTSchneider et al. [3]
Alcohols Cu(OTf)2 5-10 mol%CHCl3, RefluxYadav et al. [4]
Azoles (Indoles) BF3·OEt2 10 mol%DCM, -78°C to RTGeneric Standard
Fluoride (Salen)Co + Ti(IV) 2-5 mol%TBME/HFIPDoyle et al. [5]

Standard Operating Procedures (SOPs)

SOP-01: Scandium(III) Triflate Catalyzed Aminolysis

Target: Synthesis of 1,2-diamines from meso-aziridines with high regiocontrol.

Reagents:

  • N-Tosyl Aziridine (1.0 equiv)

  • Amine Nucleophile (1.2 equiv)

  • Sc(OTf)3 (0.01 equiv / 1 mol%)

  • Dichloromethane (DCM), anhydrous

Workflow:

  • Preparation: In a flame-dried flask under Nitrogen, dissolve N-Tosyl aziridine (1.0 mmol) in anhydrous DCM (5 mL, 0.2 M).

  • Catalyst Addition: Add Sc(OTf)3 (4.9 mg, 0.01 mmol). The mixture may become slightly cloudy.

  • Nucleophile Addition: Add the amine nucleophile (1.2 mmol) dropwise.

    • Critical Step: If the amine is a solid, dissolve in minimal DCM before addition to prevent local concentration spikes.

  • Incubation: Stir at room temperature for 1–4 hours. Monitor by TLC (stain with Ninhydrin or PMA).

  • Quench: Dilute with water (10 mL) and extract with DCM (3 x 10 mL).

  • Purification: Dry organics over Na2SO4 and concentrate. Purify via flash chromatography.

Validation Check:

  • If conversion < 50% after 4 hours: Increase catalyst to 5 mol%.

  • If hydrolysis products appear: Ensure DCM is distilled over CaH2.

Advanced Mechanism Visualization

The following diagram illustrates the divergent pathways for Activated Aziridines, highlighting the critical "danger zones" for side reactions.

Mechanism Aziridine Activated Aziridine (N-EWG) LA_Complex Lewis Acid Complex (Activated Intermediate) Aziridine->LA_Complex + Lewis Acid Nu_Attack Nucleophilic Attack LA_Complex->Nu_Attack + R-NH2 Path_Hydrolysis SIDE REACTION: Hydrolysis LA_Complex->Path_Hydrolysis + H2O (Wet Solvent) Path_Product Desired Product (Sulfonamide) Nu_Attack->Path_Product Kinetic Control Path_Product->Aziridine Product acts as Nu (If N-protecting group is weak) Path_Polymer SIDE REACTION: Polymerization

Caption: Mechanistic pathway showing the competition between productive ring opening and parasitic polymerization/hydrolysis.

References

  • Regioselectivity Mechanism: Stanković, S., et al. "Regioselectivity in the ring opening of non-activated aziridines."[2] Chemical Society Reviews, 2012, 41 , 643-665. Link

  • Polymerization Control: Gleede, T., et al. "Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization."[3] Polymer Chemistry, 2019, 10 , 3257-3283.[3] Link

  • Sc(OTf)3 Catalysis: Peruncheralathan, S., Henze, M., & Schneider, C. "Scandium Triflate Catalyzed Aminolysis of meso-Aziridines."[4] Synlett, 2007, 2289-2291.[4] Link

  • Copper Catalysis: Yadav, J. S., et al. "Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols." Journal of Organic Chemistry, 2007, 72 , 5861. Link

  • Fluoride Opening: Kalow, J. A., & Doyle, A. G. "Enantioselective fluoride ring opening of aziridines enabled by cooperative Lewis acid catalysis." Tetrahedron, 2013, 69 , 5702-5709. Link

Sources

Module 1: Chromatographic Purification (The "Silica Trap")

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Volatile Aziridine Derivatives

Mission Statement: To provide high-fidelity, safety-critical purification protocols for volatile aziridine derivatives. This guide addresses the dual challenges of ring-strain instability (acid-sensitivity) and volatility (yield loss/inhalation toxicity).

Current Status: User reports product disappearance or decomposition on standard silica columns.

Root Cause Analysis: Aziridines possess significant ring strain (~27 kcal/mol).[1] Standard silica gel is slightly acidic (pH 4–5), which protonates the aziridine nitrogen.[1] This triggers nucleophilic attack by the silanol groups (Si-OH) or trace water, leading to ring-opening (alcohol/amine formation) or polymerization.

Protocol A: The "Basified Silica" Technique Use this when Basic Alumina is unavailable.

  • Slurry Preparation: Suspend standard flash silica gel in your starting eluent (typically Pentane/Ether or Hexane/EtOAc).

  • Deactivation: Add Triethylamine (TEA) to the slurry at 1–5% v/v . Stir for 5 minutes.

    • Mechanism:[2][3][4][5][6] TEA scavenges acidic protons on the silica surface, "capping" the active sites.

  • Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of the eluent containing 1% TEA.

  • Elution: Run the column using eluent containing 0.5–1% TEA .

  • Post-Column: Rotovap fractions immediately. The volatility of TEA (b.p. 89°C) allows it to be removed, though trace amounts often remain (see Module 2).[1]

Protocol B: Basic Alumina (The Gold Standard) Recommended for highly sensitive aziridines.

  • Stationary Phase: Aluminum Oxide (Alumina), Basic, Brockmann Activity IV.[1]

    • Note: Commercial Alumina is usually Activity I (very active/dry).[1] To convert to Activity IV, add 10% w/w water and shake until free-flowing.

  • Advantage: The basic surface (pH ~9–10) stabilizes the amine functionality and prevents acid-catalyzed ring opening.

Visualization: Chromatographic Decision Tree

AziridineChromatography start Start: Crude Aziridine check_acid Is the molecule acid-sensitive? start->check_acid alumina_avail Is Basic Alumina available? check_acid->alumina_avail Yes method_alumina Method: Basic Alumina (Activity IV) alumina_avail->method_alumina Yes method_silica Method: TEA-Deactivated Silica Gel alumina_avail->method_silica No process_alumina Add 10% w/w H2O to Activity I Alumina method_alumina->process_alumina process_silica Pre-treat Silica with 5% Triethylamine (TEA) method_silica->process_silica

Caption: Decision matrix for selecting the stationary phase to prevent aziridine degradation.

Module 2: Handling Volatility (The "Rotavap Trap")

Current Status: User reports low yields after solvent removal, despite clean TLC.

Root Cause Analysis: Many low-molecular-weight aziridines have boiling points (b.p.) between 50°C and 120°C. Co-evaporation with common solvents (DCM, THF) on a rotary evaporator, especially under high vacuum (< 10 mbar), sucks the product into the trap.[1]

Comparative Data: Volatility Profile

CompoundBoiling Point (Atm)Risk LevelRecommended Solvent for Extraction
Aziridine (Parent) 56°CCritical Pentane / Diethyl Ether
2-Methylaziridine 66°CCritical Pentane
1-Ethylaziridine 88°CHighPentane / Ether
1-Benzylaziridine ~180°CLowDCM / EtOAc

Troubleshooting Protocol:

  • Solvent Choice: Extract crude reactions with Pentane (b.p. 36°C) or Diethyl Ether (b.p. 35°C) instead of DCM (b.p. 40°C) or EtOAc (b.p. 77°C).[1] The larger delta between solvent and product b.p. allows safer separation.

  • Vacuum Control:

    • Do NOT use a high-vacuum pump for drying.

    • Use a diaphragm pump set to > 200 mbar initially.

    • Bath temperature: < 20°C (Use ice if necessary).[7]

  • Kugelrohr Distillation: For final purification of oils, use Kugelrohr distillation. The short path minimizes thermal exposure, and the receiving bulb can be cooled with dry ice/acetone to trap volatile products effectively.

Module 3: Safety & Stabilization

Current Status: User asks about long-term storage or "fuming" containers.

Critical Safety Warning: Volatile aziridines are potent alkylating agents (DNA damage risk) and inhalation hazards.[1] They are also prone to exothermic polymerization initiated by trace acid or nucleophiles.

Stabilization Protocol:

  • The "Base Trap": Store pure aziridines over pellets of KOH (Potassium Hydroxide) or NaOH . This neutralizes any CO₂ from the air (which forms carbonic acid) or trace acids that could trigger polymerization.

  • Temperature: Store at -20°C .

  • Containment: Use Teflon-lined screw caps. Parafilm is insufficient as aziridine vapors can permeate it.

Frequently Asked Questions (FAQs)

Q1: My NMR shows the product is pure, but the peaks are very broad. Why? A: This is often due to nitrogen inversion . Aziridines have a high barrier to inversion compared to acyclic amines.[8] If the rate of inversion is intermediate on the NMR timescale at room temperature, peaks broaden.

  • Validation: Run the NMR at elevated temperature (e.g., 50°C) to sharpen the peaks (fast exchange limit) or cool it down (slow exchange limit) to see distinct invertomers.[1]

Q2: Can I distill aziridines at atmospheric pressure? A: Avoid if possible. While boiling points suggest it is feasible, the heat required (often >60°C) increases the risk of runaway polymerization (explosion hazard). Always use vacuum distillation (reduced pressure) to lower the required temperature.

Q3: I cannot separate my aziridine from Triethylamine (TEA) after the column. A: If the b.p. of your aziridine is close to TEA (89°C), separation by evaporation is difficult.

  • Solution: Dissolve the mixture in Pentane and wash rapidly with cold, dilute NaHCO₃ . (Do not use acid/NH₄Cl washes).[1] Dry over Na₂SO₄ and re-concentrate.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for purification of specific organic reagents).

  • Organic Syntheses. (2006). Synthesis of 1-Benzylaziridine. Org. Synth. 2006, 83,[1] 1. Link

  • BenchChem. (2025).[4] Purification methods for high-purity 2-(1-Aziridinyl)ethyl methacrylate. Link

  • National Institutes of Health (NIH). (2014). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase. PMC4130456. Link

  • Cornell University EHS. (2025). Extractions and Distillations Safety Guide. Link

Sources

Validation & Comparative

1H NMR Characteristic Peaks of Ethyl 1-aziridinecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the 1H NMR characteristics of Ethyl 1-aziridinecarboxylate (also known as N-ethoxycarbonylaziridine or 1-carboethoxyaziridine). This analysis focuses on distinguishing the product from common synthetic precursors and degradation byproducts, providing a robust framework for purity assessment in drug development workflows.[1]

Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

Ethyl 1-aziridinecarboxylate (CAS: 15926-06-4) is a critical electrophilic building block used in the synthesis of


-amino acids and heterocyclic derivatives.[1] Its high reactivity, driven by ring strain and the electron-withdrawing carbamate group, makes it prone to ring-opening and hydrolysis.[1]

This guide provides a definitive 1H NMR fingerprint for the pure compound and contrasts it with its primary "alternatives"—specifically, its synthetic precursor (Aziridine ) and its most common degradation product (Ring-opened carbamates ).[1]

The 1H NMR Fingerprint: Ethyl 1-aziridinecarboxylate

The 1H NMR spectrum of ethyl 1-aziridinecarboxylate is characterized by high symmetry in the aziridine ring and a standard ethyl ester pattern.[1]

Molecular Structure & Assignment

Formula:


Solvent: 

(Standard)[1]
Assignment

(ppm)
MultiplicityIntegralCoupling (

)
Structural Insight
Aziridine Ring (

)
2.30 – 2.55 Singlet (s) 4H N/ADiagnostic Peak. The four ring protons are chemically equivalent due to rapid nitrogen inversion or time-averaged symmetry.[1] Significant downfield shift vs. free aziridine.[1]
Ester

(

)
4.10 – 4.20 Quartet (q) 2H ~7.1 HzTypical chemical shift for methylene protons adjacent to an oxygen atom in an ester.[1]
Ester

(

)
1.20 – 1.30 Triplet (t) 3H ~7.1 HzStandard methyl triplet for an ethyl group.[1]

Technical Note: The singlet at ~2.4 ppm is the primary indicator of N-activation.[1] In highly resolved spectra or at low temperatures, this signal may broaden or split into an AA'BB' system if nitrogen inversion is slow, but at ambient temperature, it typically appears as a sharp singlet.[1]

Comparative Analysis: Product vs. Alternatives

In a synthetic context, the "alternatives" are the impurities you must distinguish the product from.[1] The following table contrasts the target molecule with its precursor and breakdown products.

Comparison Table: Chemical Shift Trends
CompoundAziridine Ring Protons (

)
Key Distinguishing FeatureStatus
Ethyl 1-aziridinecarboxylate 2.30 – 2.55 ppm (s) Diagnostic Singlet. Deshielded by N-COOEt.[1]Target Product
Aziridine (Free Base) ~1.50 ppm (s)Upfield shift.[1] Lack of ethyl signals.Precursor
N-Tosyl Aziridine 2.44 ppm (s)Aromatic region signals (7.3-7.8 ppm).[1]Alternative Reagent
Ring-Opened Byproduct (e.g., Ethanolysis)Absent Appearance of triplets at 3.3 – 3.6 ppm .[1]Degradation
Detailed Analysis
Scenario A: Product vs. Precursor (Aziridine)
  • Mechanism: The acylation of aziridine with ethyl chloroformate introduces an electron-withdrawing carbonyl group.[1]

  • NMR Effect: This deshields the ring protons, shifting them from ~1.5 ppm (free amine) to ~2.4 ppm (carbamate).[1]

  • Validation: If you see a singlet at 1.5 ppm, the reaction is incomplete.[1]

Scenario B: Product vs. Ring-Opened Degradation
  • Mechanism: Aziridines are unstable toward nucleophiles (even trace water or ethanol).[1] Ring opening relieves strain, converting the cyclic

    
     system into a linear chain (e.g., 
    
    
    
    ).[1]
  • NMR Effect:

    • Loss of Singlet: The symmetry is broken.[1] The ~2.4 ppm singlet disappears.[1]

    • New Signals: Two new triplets (or multiplets) appear in the 3.2 – 3.6 ppm region (characteristic of

      
       and 
      
      
      
      in linear systems).[1]
    • NH Signal: A broad NH signal typically appears at 5.0 – 6.0 ppm .[1]

Experimental Protocol: Purity Assessment Workflow

This protocol allows for the rapid determination of reaction completion and product stability using 1H NMR.[1]

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve ~10 mg of the crude reaction mixture in 0.6 mL of

      
       .
      
    • Critical: Ensure the

      
       is neutralized (free of HCl acid traces) by passing it through basic alumina or storing it over 
      
      
      
      .[1] Acidic chloroform will catalyze the ring-opening of the aziridine in the NMR tube.
  • Acquisition:

    • Run a standard proton scan (16 scans is usually sufficient).[1]

    • Spectral Width: -1 to 12 ppm.[1]

  • Data Processing & Integration:

    • Set the

      
       residual peak to 7.26 ppm.[1][2]
      
    • Integrate the Ethyl quartet at ~4.15 ppm (Set to 2.00).

    • Check the integration of the singlet at ~2.4 ppm. Ideally, it should be 4.00 .

  • Decision Logic (Self-Validating System):

    • If Integral(2.4 ppm) < 4.00: Check for triplets at 3.3-3.6 ppm. (Indicates ring opening).

    • If Integral(2.4 ppm) > 4.00: Check for overlap with acetone or succinimide-like impurities.[1]

    • If Peak at 1.5 ppm exists: Calculate conversion based on the ratio of integrals (2.4 ppm vs 1.5 ppm).

Logic Visualization: NMR Decision Tree

The following diagram illustrates the logical workflow for assessing the identity and purity of Ethyl 1-aziridinecarboxylate based on NMR signals.

NMR_Analysis Start Crude Reaction Mixture (1H NMR in CDCl3) Check_Ethyl Check Ethyl Group (q at 4.15, t at 1.25) Start->Check_Ethyl Check_Ring Check Ring Protons (Singlet at 2.30 - 2.55 ppm) Check_Ethyl->Check_Ring Decision_Ring Is the Singlet Present? Check_Ring->Decision_Ring Pure Likely Pure Product (Verify Integral ratio 2:4) Decision_Ring->Pure Yes (Sharp Singlet) Check_Precursor Check 1.50 ppm (Singlet) Decision_Ring->Check_Precursor No / Weak Check_Degradation Check 3.30 - 3.60 ppm (Triplets/Multiplets) Check_Precursor->Check_Degradation Signal Absent Incomplete Incomplete Reaction (Unreacted Aziridine) Check_Precursor->Incomplete Signal Present Degraded Ring-Opened Product (Hydrolysis/Solvolysis) Check_Degradation->Degraded Signals Present

Figure 1: NMR-based decision tree for validating the synthesis of Ethyl 1-aziridinecarboxylate.

References

  • Preparation of N-acyl aziridines

    • Title: "Ring Opening of Aziridines by Pendant Silanols Allows for Stereospecific Preparations of 1'-Amino-Tetrahydrofurans"[1]

    • Source: ChemRxiv, 2019.[1] (Provides general context on N-activated aziridine shifts).

    • URL:[Link][3]

  • General NMR Data for Aziridine Derivatives

    • Title: "Synthesis of N-substituted 2-aminopyrrole derivatives" (Mentions 1-ethoxycarbonylaziridine as starting m
    • Source: ResearchGate.[1]

    • URL:[Link]

  • Comparative Shift Data (N-Tosyl Aziridine)

    • Title: "Aryldiazonium ion initiated C−N bond cleavage for the versatile, efficient and regioselective ring opening of aziridines" (Supporting Inform
    • Source: Royal Society of Chemistry (RSC).[1]

    • URL:[Link]

  • NMR Impurity Tables

    • Title: "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist"
    • Source: Organometallics (ACS Publications).[1]

    • URL:[Link]

Sources

A Comparative Guide to the Reactivity of N-Boc vs. N-Ethoxycarbonyl Aziridines in Nucleophilic Ring-Opening Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The selection of a nitrogen-protecting group for an aziridine is a critical decision in synthetic chemistry, directly influencing the ring's reactivity, stability, and the regiochemical outcome of subsequent transformations. This guide provides a detailed comparison of two commonly employed activating groups: the tert-butyloxycarbonyl (Boc) group and the ethoxycarbonyl group. While both groups activate the aziridine ring towards nucleophilic attack by virtue of their electron-withdrawing nature, they impart distinct steric and electronic properties that dictate their utility. The bulky N-Boc group offers significant steric hindrance, which can be strategically employed to control regioselectivity, but may also retard reaction rates. Conversely, the less sterically demanding N-ethoxycarbonyl group generally permits faster reaction kinetics but may offer less regiochemical control in certain contexts. This guide presents a comparative analysis supported by mechanistic insights and experimental data to aid researchers in making an informed choice for their specific synthetic goals.

Introduction: The Role of N-Activation in Aziridine Chemistry

Aziridines, the nitrogen analogues of epoxides, are valuable three-membered heterocyclic intermediates in organic synthesis. Their high ring strain (approx. 26-27 kcal/mol) makes them susceptible to ring-opening reactions, providing a versatile pathway to highly functionalized 1,2-amino compounds.[1] However, the reactivity of the aziridine ring is profoundly dependent on the nature of the substituent on the nitrogen atom.[2] Unactivated N-H or N-alkyl aziridines are relatively inert towards many nucleophiles and often require harsh conditions or strong acid activation for ring-opening.[2][3]

To overcome this low reactivity, electron-withdrawing groups (EWGs) are installed on the nitrogen atom. These "activating" groups serve two primary purposes:

  • Inductive and Mesomeric Withdrawal: They decrease the electron density on the nitrogen and, consequently, on the ring carbons, rendering them more electrophilic and susceptible to nucleophilic attack.

  • Stabilization of Inversion: They increase the energy barrier for nitrogen inversion, allowing for the isolation of stable, chiral aziridines.[4]

Among the plethora of activating groups, the N-Boc and N-ethoxycarbonyl groups are frequently utilized due to their reliable activation and well-established deprotection protocols. Understanding their comparative performance is key to leveraging their unique characteristics effectively.

Mechanistic Considerations: Electronic and Steric Effects

The difference in reactivity between N-Boc and N-ethoxycarbonyl aziridines stems from a combination of electronic and steric factors.

Electronic Effects

Both the Boc (-C(O)OtBu) and ethoxycarbonyl (-C(O)OEt) groups are carbamates and activate the aziridine ring through inductive and resonance effects. The carbonyl group withdraws electron density from the nitrogen atom, which in turn polarizes the C-N bonds of the ring, making the carbon atoms more electrophilic. While electronically similar, the ethoxycarbonyl group is sometimes considered slightly more electron-withdrawing than the Boc group, which can lead to faster reaction rates in some cases. The presence of these activating groups makes the aziridine nitrogen less basic and enhances the electrophilicity of the ring carbons.[4][5]

Steric Effects

The most significant difference between the two groups is steric bulk. The tert-butyl group of the N-Boc substituent is substantially larger than the ethyl group of the N-ethoxycarbonyl moiety. This steric hindrance has profound implications for the regioselectivity of ring-opening reactions, particularly in unsymmetrically substituted aziridines.

Caption: Steric comparison of N-Boc and N-ethoxycarbonyl groups.

Under neutral or basic conditions, ring-opening reactions typically proceed via an S(_N)2 mechanism, where the nucleophile attacks one of the electrophilic ring carbons.[3] In this scenario:

  • N-Ethoxycarbonyl Aziridine: With less steric hindrance, the regioselectivity of nucleophilic attack is governed by a subtle interplay between steric and electronic factors of the substituents on the aziridine ring itself.

  • N-Boc Aziridine: The bulky Boc group can sterically shield the adjacent ring carbon, directing the incoming nucleophile to the more accessible (less substituted) carbon atom, thereby enhancing regioselectivity.[4]

Under acidic conditions (Brønsted or Lewis acid catalysis), the reaction mechanism can shift towards having more S(_N)1 character.[3] The acid coordinates to the nitrogen or carbonyl oxygen, further activating the ring. A partial positive charge develops on the more substituted carbon atom that can better stabilize it. In such cases, the nucleophile preferentially attacks the more substituted carbon, and the influence of the protecting group's steric bulk becomes less dominant in directing the outcome.

G cluster_SN2 SN2 Pathway (Neutral/Basic Conditions) cluster_SN1 SN1-like Pathway (Acidic Conditions) Nu_SN2 Nucleophile (Nu⁻) Aziridine_SN2 N-Activated Aziridine (R' = Boc or EtO₂C) Nu_SN2->Aziridine_SN2 Direct Attack TS_SN2 Transition State (Attack at less hindered C) Aziridine_SN2->TS_SN2 Product_SN2 Ring-Opened Product (anti-addition) TS_SN2->Product_SN2 note_SN2 Regioselectivity often controlled by sterics. Attack at less substituted carbon is favored. Aziridine_SN1 N-Activated Aziridine Activated_Complex Activated Complex [Aziridine-LA] Aziridine_SN1->Activated_Complex LA Lewis Acid (LA) LA->Activated_Complex Carbocation_like Carbocation-like Intermediate (Charge on more substituted C) Activated_Complex->Carbocation_like Ring Opening Product_SN1 Ring-Opened Product Carbocation_like->Product_SN1 Nu_SN1 Nucleophile (NuH) Nu_SN1->Carbocation_like Attack note_SN1 Regioselectivity often electronically controlled. Attack at more substituted carbon is favored. G start Start dissolve Dissolve N-activated aziridine (1.0 equiv) in anhydrous CH₂Cl₂. start->dissolve add_thiol Add Thiophenol (1.1 equiv) via syringe. dissolve->add_thiol stir Stir the reaction mixture at room temperature. add_thiol->stir monitor Monitor reaction progress by TLC (e.g., every 30 min). stir->monitor workup Perform aqueous workup: - Dilute with CH₂Cl₂ - Wash with sat. NaHCO₃ - Wash with brine monitor->workup Upon completion dry Dry organic layer over Na₂SO₄, filter, and concentrate. workup->dry purify Purify the crude product by flash column chromatography. dry->purify end End: Isolated β-amino sulfide purify->end

Caption: General workflow for aziridine ring-opening with thiophenol.

Protocol: Ring-Opening of N-Boc-2-phenylaziridine with Thiophenol

Materials:

  • N-Boc-2-phenylaziridine

  • Thiophenol

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-2-phenylaziridine (1.0 mmol, 1.0 equiv).

  • Solvent Addition: Dissolve the aziridine in anhydrous DCM (5 mL).

  • Nucleophile Addition: Add thiophenol (1.1 mmol, 1.1 equiv) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). N-Boc aziridines may react slower than their N-ethoxycarbonyl counterparts due to steric hindrance, so monitoring is crucial. Reaction times can range from 2 to 24 hours.

  • Work-up: Once the starting material is consumed, dilute the reaction mixture with DCM (15 mL). Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 10 mL) and brine (1 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure β-amino sulfide product.

Note on N-Ethoxycarbonyl Aziridine: The same protocol is applicable. It is anticipated that the reaction with N-ethoxycarbonyl-2-phenylaziridine may proceed faster. TLC monitoring will confirm the required reaction time.

Strategic Considerations: Which Protecting Group to Choose?

The choice between N-Boc and N-ethoxycarbonyl depends on the specific synthetic challenge:

  • Choose N-Boc when:

    • High Regioselectivity is Paramount: The steric bulk of the Boc group is a powerful tool for directing nucleophilic attack to the less substituted carbon in S(_N)2 reactions. [4] * Mild Deprotection is Required: The Boc group is readily cleaved under acidic conditions (e.g., TFA in DCM) that are orthogonal to many other protecting groups. [6] * The nucleophile is small and its approach is not significantly hindered.

  • Choose N-Ethoxycarbonyl when:

    • Faster Reaction Rates are Desired: The smaller size of the ethoxycarbonyl group generally allows for faster kinetics.

    • Steric Hindrance is Undesirable: When working with bulky nucleophiles or sterically congested aziridines, the smaller ethoxycarbonyl group may be necessary to allow the reaction to proceed efficiently.

    • Deprotection via Saponification is Planned: The ethoxycarbonyl group can be removed under basic conditions (e.g., NaOH, LiOH), although this can be harsh on other functional groups.

Conclusion

Both N-Boc and N-ethoxycarbonyl groups are effective activators for aziridine ring-opening reactions, rendering the ring carbons sufficiently electrophilic to react with a wide range of nucleophiles. The primary distinction lies in the steric presence of the protecting group. The N-Boc group offers a "steric handle" to enforce high regioselectivity in S(_N)2-type transformations, a feature that can be invaluable in complex molecule synthesis. In contrast, the N-ethoxycarbonyl group provides a less hindered and potentially more reactive substrate, which may be advantageous when high reactivity is the priority or when steric clashes are a concern. The optimal choice is therefore context-dependent, and a careful analysis of the substrate, nucleophile, and desired regiochemical outcome should guide the synthetic chemist's decision.

References

Sources

Comparative Guide: GC-MS Fragmentation of Ethyl Aziridinyl Formate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Subject: Ethyl 1-aziridinecarboxylate (Ethyl Aziridinyl Formate) vs. Ethyl Carbamate Audience: Analytical Chemists, drug development scientists, and impurity profiling specialists.

Executive Summary

This guide provides a structural and mass spectrometric comparison between Ethyl 1-aziridinecarboxylate (EAC) and its non-cyclic analog, Ethyl Carbamate (EC). While both compounds share a carbamate backbone, the presence of the strained aziridine ring in EAC fundamentally alters its fragmentation kinetics under Electron Ionization (EI).

Key Finding: The diagnostic detection of EAC relies on the preservation of the aziridinyl-carbonyl moiety (


 70), whereas Ethyl Carbamate is characterized by the loss of the ethyl group and subsequent decarboxylation (

62, 44). This distinction is critical for Genotoxic Impurity (GTI) analysis, where EAC is often monitored as a highly reactive alkylating agent.

Compound Profile & Structural Logic

Understanding the fragmentation requires analyzing the bond dissociation energies (BDE) inherent in the structures.

FeatureEthyl 1-aziridinecarboxylate (EAC)Ethyl Carbamate (EC)
Structure Cyclic (

-acyl aziridine)
Linear (Primary carbamate)
Formula


MW 115.13 g/mol 89.09 g/mol
Reactivity High (Ring strain ~27 kcal/mol)Low to Moderate
Key Risk Potent Alkylator (GTI)Group 2A Carcinogen
Mechanistic Insight

In EAC , the nitrogen lone pair is less available for resonance with the carbonyl group due to the geometric constraints of the three-membered ring (pyramidalization). This weakens the


 bond less than in acyclic amides but makes the ring highly susceptible to opening upon ionization. In contrast, EC  exhibits standard ester fragmentation behavior.

GC-MS Fragmentation Analysis

Ethyl 1-aziridinecarboxylate (EAC) Pathway

Under 70 eV EI, EAC follows a "Ring-Retention vs. Ring-Opening" competition.

  • Molecular Ion (

    
    ): 
    
    
    
    115. Usually low intensity due to the lability of the ester bond and ring strain.
  • 
    -Cleavage (Dominant):  Cleavage of the ethoxy group (
    
    
    
    ) is the primary pathway.
    • The

      
       70 ion is the Base Peak  or a major diagnostic ion. It represents the acylium ion stabilized by the aziridine ring.
      
  • Ring Degradation: The

    
     70 ion further loses 
    
    
    
    to form the aziridinyl cation.
    • 
       42 is a common low-mass ion for all 
      
      
      
      -substituted aziridines.
  • Ethyl Group:

    
     29 (
    
    
    
    ) is always present but non-specific.
Ethyl Carbamate (EC) Pathway

EC lacks the ring, leading to a different cascade focused on the ester functionality.

  • Molecular Ion (

    
    ): 
    
    
    
    89.[1] Distinct but often weak.[2]
  • McLafferty-like / Ethylene Loss:

    • Note: While often cited as a McLafferty rearrangement, in carbamates this can also proceed via a specific 4-membered transition state.

  • Decarboxylation:

    • 
       44 is often the base peak in urethane spectra.
      
Comparative Data Table
Fragment Ionm/zOrigin in EACOrigin in ECSpecificity
Molecular Ion 115 Parent (

)
-High (EAC)
Molecular Ion 89 -Parent (

)
High (EC)
Acylium Base 70

-Diagnostic for EAC
Carbamic Acid 62 -

Diagnostic for EC
Amine/Ring 44 -

Non-specific
Aziridine 42

-Indicative of Aziridine
Ethyl 29 Ethyl tailEthyl tailLow

Visualization of Fragmentation Pathways[3][4][5][6]

The following diagram illustrates the divergent pathways driven by the aziridine ring strain versus the linear amide stability.

Fragmentation cluster_0 Ethyl 1-aziridinecarboxylate (EAC) cluster_1 Ethyl Carbamate (EC) EAC_Parent Molecular Ion (M+) m/z 115 EAC_70 Acylium Ion [Aziridine-CO]+ m/z 70 (Base Peak) EAC_Parent->EAC_70 - OEt (45) EAC_29 Ethyl Cation [C2H5]+ m/z 29 EAC_Parent->EAC_29 Inductive Cleavage EAC_42 Aziridinyl Cation [C2H4N]+ m/z 42 EAC_70->EAC_42 - CO (28) EC_Parent Molecular Ion (M+) m/z 89 EC_62 Carbamic Acid Ion [NH2COOH]+ m/z 62 EC_Parent->EC_62 - C2H3 (27) / C2H4 EC_44 Amide Ion [CONH2]+ m/z 44 EC_62->EC_44 - H2O (18)

Figure 1: Divergent fragmentation trees. Note the m/z 70 ion is the unique identifier for the aziridinyl derivative.

Experimental Protocol: Trace Analysis

Aziridines are thermally labile and active. Standard GC methods often fail due to degradation in the inlet. The following protocol utilizes Cold Splitless Injection to preserve the parent molecule.

System Suitability & Preparation
  • Inlet: PTV (Programmed Temperature Vaporizer) or Cool-on-Column.

  • Liner: Ultra-inert, deactivated wool (single taper). Crucial: Active silanols in standard liners will open the aziridine ring before it reaches the column.

  • Column: Rxi-624Sil MS or DB-624 (Mid-polarity is preferred over non-polar to separate the polar carbamates from solvent fronts).

Instrument Parameters (Agilent 7890/5977 equivalent)
ParameterSettingRationale
Injection Mode Pulsed SplitlessMaximizes sensitivity for trace impurities.
Inlet Temp 40°C (Hold 0.5 min)

250°C
"Cold" injection prevents thermal degradation of the aziridine ring.
Carrier Gas Helium @ 1.2 mL/minConstant flow.
Oven Program 40°C (2 min)

10°C/min

240°C
Slow ramp separates EAC from solvent tail.
Source Temp 230°CStandard EI source temp.
SIM Mode Target: 70, 115; Qual: 42SIM is required for ppm-level detection.
Workflow Diagram

Workflow Sample Sample Prep (DCM Extraction) Inlet PTV Inlet (Cold Injection 40°C) Sample->Inlet 1 µL Column Separation (DB-624, 30m) Inlet->Column Ramp to 250°C Source EI Source (70 eV) Column->Source Elution Detector Quadrupole (SIM: 70, 115) Source->Detector Ion Filtering

Figure 2: Optimized GC-MS workflow for thermally labile aziridines.

References

  • BenchChem. (2025).[3] A Comparative Guide to the Mass Spectrometry Fragmentation of (S)-Aziridine-2-Carboxylic Acid Derivatives. Retrieved from

  • OIV. (2004).[4] Ethyl carbamate analysis in alcoholic beverages: selective detection method by gas chromatography/mass spectrometry (OIV-MA-AS315-04). International Organisation of Vine and Wine. Retrieved from

  • FDA. (2024).[5] Ethyl Carbamate.[1][4][5][6][7] U.S. Food and Drug Administration.[1][5] Retrieved from

  • Mirzoian, A., & Mabud, A. (2006).[7] Comparison of methods for extraction of ethyl carbamate from alcoholic beverages in gas chromatography/mass spectrometry analysis. Journal of AOAC International. Retrieved from

  • NIST. (2023). Mass Spectral Library (Ethyl Carbamate Data). National Institute of Standards and Technology. Retrieved from

Sources

The Nitrogenous Epoxide: A Strategic Guide to Ethyl 1-Aziridinecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advantages of Ethyl 1-Aziridinecarboxylate over Epoxides in Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of heterocycles, epoxides (oxiranes) have long been the "workhorse" for installing 1,2-functionalized motifs. However, for medicinal chemists targeting nitrogen-rich scaffolds—such as β-amino acids, alkaloids, and peptidomimetics—epoxides present a fundamental atom-economy problem: they install an oxygen that must often be swapped for nitrogen, a process that risks stereochemical erosion.

Ethyl 1-aziridinecarboxylate (an N-activated aziridine) emerges as a superior alternative. By carrying the nitrogen atom within the ring and activating it with an electron-withdrawing ethoxycarbonyl group, this reagent offers the reactivity profile of an epoxide but with direct amine installation , switchable regiocontrol , and mild deprotection mechanics that outperform traditional N-tosyl aziridines.

Mechanistic Divergence: Why the "N-COOEt" Moiety Matters

Both epoxides and aziridines share significant ring strain (~26–27 kcal/mol), driving their reactivity.[1] The divergence lies in activation .

  • Epoxides: Typically require Lewis acid catalysis (transient activation) to react with weak nucleophiles. This often leads to "borderline SN1" mechanisms where regioselectivity degrades due to carbocation character at the more substituted carbon.

  • Ethyl 1-aziridinecarboxylate: The N-ethoxycarbonyl group provides "permanent" electronic activation. The carbonyl pulls electron density from the ring nitrogen, making the ring carbons highly electrophilic (similar to a protonated epoxide) without the need for harsh acidic media. This preserves a tighter SN2-like transition state, often resulting in superior stereochemical fidelity.

Mechanistic Comparison Table
FeatureEpoxidesEthyl 1-AziridinecarboxylateAdvantage
Nucleophile Scope Hard & Soft (often requires acid)Soft (Azide, Cyanide, Thiol) & Hard (with catalysis)Broader scope under neutral conditions
Leaving Group Alkoxide (poor, needs protonation)Carbamate anion (stabilized)Driving force without strong acid
Atom Economy Installs Oxygen (OH)Installs Nitrogen (NH-COOEt)Direct route to amines
Deprotection N/A (Product is alcohol)Mild hydrolysis/cleavageEasy access to free amines
Comparative Performance Analysis
A. Regioselectivity: The "Switchable" Gate

One of the most profound advantages of ethyl 1-aziridinecarboxylate is the ability to tune regioselectivity based on the nucleophile and catalyst, a feat often difficult with epoxides.

  • Scenario A (Classical SN2): With soft nucleophiles (e.g.,

    
    , 
    
    
    
    ), attack occurs predominantly at the less hindered carbon.
  • Scenario B (Chelation/Electronic Control): In the presence of Lewis acids or specific transition metals (e.g., Pd(0)), the coordination to the carbonyl oxygen can direct attack to the more hindered carbon or facilitate ring-expansion pathways.

B. Stereochemical Fidelity

Unlike epoxides, which can scramble stereochemistry via carbocation intermediates during acid-catalyzed opening, N-activated aziridines largely maintain strict inversion of configuration (Walden inversion) due to the concerted nature of the ring opening on the activated scaffold.

C. The "Tosyl Trap" Avoidance

Many protocols use N-tosyl aziridines. While reactive, removing the tosyl group requires harsh reductive conditions (Na/Naphthalene). The ethyl carbamate (N-COOEt) group is cleaved under much milder conditions (e.g., alkaline hydrolysis or iodotrimethylsilane), preserving sensitive functional groups elsewhere in the molecule.

Case Study: Direct Synthesis of β-Amino Acids

The synthesis of β-amino acids (key components in Taxol® and beta-peptides) illustrates the reagent's superiority.

  • Epoxide Route: Requires ring opening with cyanide (toxic)

    
     nitrile hydrolysis 
    
    
    
    alcohol-to-amine conversion (Mitsunobu or activation/displacement). Steps: 3-4.
  • Aziridine Route: Ring opening with cyanide or carbonylation directly yields the N-protected β-amino acid precursor. Steps: 1.

Visualizing the Pathway Advantage:

ReactionPathways Start_Epoxide Epoxide Inter_Epoxide β-Hydroxy Nitrile Start_Epoxide->Inter_Epoxide CN- attack Start_Aziridine Ethyl 1-aziridinecarboxylate Inter_Aziridine N-Protected β-Amino Nitrile Start_Aziridine->Inter_Aziridine CN- attack (Direct N-installation) Step_Convert OH to NH Conversion (Mitsunobu/Activation) Inter_Epoxide->Step_Convert Multi-step Product β-Amino Acid Inter_Aziridine->Product Hydrolysis Step_Convert->Product Hydrolysis

Caption: Figure 1. Comparative efficiency for β-amino acid synthesis. The aziridine route bypasses the difficult oxygen-to-nitrogen functional group interconversion.

Experimental Protocol: Regioselective Ring Opening

Objective: Synthesis of a vicinal diamine derivative via nucleophilic opening with Sodium Azide. Reagent: Ethyl 1-aziridinecarboxylate (or 2-substituted derivative).

Step-by-Step Methodology:

  • Preparation of Active Solution:

    • Dissolve Ethyl 1-aziridinecarboxylate (1.0 equiv, 5 mmol) in anhydrous Acetonitrile (MeCN) (20 mL).

    • Note: MeCN is preferred over DMF for easier workup, though DMF increases rate for sluggish substrates.

  • Nucleophile Addition:

    • Add Sodium Azide (

      
      )  (1.5 equiv, 7.5 mmol) and Ammonium Chloride (
      
      
      
      )
      (1.5 equiv).
    • Mechanistic Insight:

      
       buffers the solution. While the aziridine is activated, a proton source often assists in the final protonation of the ring-opened anion or activates the leaving group further via H-bonding.
      
  • Reaction:

    • Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (stain with Ninhydrin or PMA).

    • Observation: The spot for the starting aziridine (less polar) will disappear, replaced by the more polar ring-opened product.

  • Workup:

    • Cool to room temperature.[2] Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate
      
    • Safety: Ensure aqueous waste containing azide is treated with bleach before disposal to prevent hydrazoic acid formation.

  • Purification:

    • Purify via flash column chromatography (Hexanes/EtOAc).

    • Yield: Typically 85–95%.

Decision Framework for Regiocontrol

Use the following logic flow to determine the outcome of the ring opening:

RegioControl Substrate 2-Substituted Ethyl 1-aziridinecarboxylate Nucleophile Nucleophile Type? Substrate->Nucleophile Soft Soft (N3-, CN-, RS-) Nucleophile->Soft Hard Hard (ROH, RNH2) Nucleophile->Hard Condition1 Neutral/Basic Soft->Condition1 Condition2 Lewis Acid (e.g., BF3) Hard->Condition2 Outcome1 Attack at Less Hindered C (Steric Control - SN2) Condition1->Outcome1 Outcome2 Attack at More Hindered C (Electronic Control) Condition2->Outcome2 Chelation/Carbocation character

Caption: Figure 2. Decision tree for predicting regioselectivity based on nucleophile hardness and reaction conditions.

Safety & Handling Profile

While aziridines are historically feared for their alkylating potential (mutagenicity), N-acylated derivatives like ethyl 1-aziridinecarboxylate are significantly "tamed."

  • Volatility: The addition of the carbamate group increases molecular weight and polarity, significantly reducing vapor pressure compared to the parent aziridine or low-MW epoxides (like ethylene oxide).

  • Stability: They are stable at room temperature and do not polymerize explosively like free aziridines can in the presence of acid.

  • Precautions: Treat as a potent alkylating agent. Use double-gloving (Nitrile) and work in a fume hood. In case of skin contact, wash with dilute ammonia solution (to nucleophilically open any absorbed aziridine) followed by soap and water.

References
  • Alkylative Aziridine Ring-Opening Reactions. Molecules, 2021. Link

  • Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 2023. Link

  • Nucleophilic Ring Opening of Aziridines. Chemical Reviews, 2004. Link

  • Synthesis of β-Amino Acids and Derivatives. Organic Chemistry Portal. Link

  • Cleavage of Carbamates. Organic Chemistry Portal. Link

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A Senior Application Scientist's Guide to TLC Visualization of Aziridines

Author: BenchChem Technical Support Team. Date: February 2026

For chemists navigating the synthesis and application of saturated nitrogen heterocycles, the aziridine ring presents a unique set of analytical challenges.[1][2][3][4] These highly strained, three-membered rings are pivotal building blocks in medicinal chemistry and drug development, yet their characterization can be far from trivial. A primary hurdle is their often poor response to standard Thin Layer Chromatography (TLC) visualization techniques, particularly UV light, unless a suitable chromophore is present elsewhere in the molecule.[5]

This guide provides an in-depth comparison of chemical staining methods for the effective visualization of aziridines on TLC plates. We move beyond simple recipes to explore the underlying chemical principles, enabling researchers to make informed decisions based on the specific structure of their aziridine derivatives.

The Visualization Challenge: Why Aziridines Can Be Elusive

Most simple aziridines lack the conjugated π systems necessary to absorb 254 nm UV light, the most common non-destructive TLC visualization method.[6][7] This renders them invisible on fluorescent TLC plates. Consequently, chemists must turn to destructive chemical stains. However, the choice of stain is critical and depends heavily on the substitution at the aziridine nitrogen. The reactivity of an N-H aziridine is vastly different from that of an N-acyl or N-sulfonyl derivative, directly impacting its interaction with a given staining reagent.

Comparative Analysis of Staining Reagents

A successful TLC stain for aziridines must react with the molecule to produce a colored spot that is clearly visible against the plate's background. We will compare three of the most effective and widely used stains: Potassium Permanganate, Phosphomolybdic Acid, and Ninhydrin, detailing their mechanisms, suitability, and limitations.

Potassium Permanganate (KMnO₄): The General Oxidizer

The potassium permanganate stain is a robust, general-purpose visualizing agent.[7] Its effectiveness stems from the strong oxidizing power of the permanganate ion (MnO₄⁻).

Mechanism of Action: The deep purple MnO₄⁻ ion oxidizes a wide range of organic functional groups. In this process, the manganese is reduced, typically to brown manganese dioxide (MnO₂). This results in the appearance of a yellow-brown spot on a purple or pink background.[7] With aziridines, the stain is thought to react with the C-N bonds of the strained ring or any oxidizable substituents. Gentle heating is often required to accelerate the reaction and enhance spot development.[6]

Suitability:

  • Broad Spectrum: KMnO₄ is one of the most universal stains, reacting with alcohols, amines, alkenes, and other functional groups susceptible to oxidation.[7][8] This makes it a reliable first-choice stain when the presence of an aziridine is uncertain.

  • All Aziridine Types: It is generally effective for N-H, N-alkyl, N-acyl, and N-sulfonyl aziridines, as the reaction is not solely dependent on the nitrogen's basicity or nucleophilicity.

Limitations:

  • Lack of Specificity: Its universality is also its drawback. It will stain many impurities, potentially obscuring the desired product spot.

  • Destructive: As an oxidative stain, the compound is chemically altered and cannot be recovered from the plate.

  • Background Staining: Overheating the plate can cause the background to turn brown, reducing contrast and making spots difficult to identify.[6]

Phosphomolybdic Acid (PMA): A Versatile Alternative

Phosphomolybdic acid is another powerful oxidizing agent, often considered a "universal" stain for a wide variety of compounds.[6][8]

Mechanism of Action: The yellow-green phosphomolybdic acid reagent (containing Mo⁶⁺) oxidizes the compound on the plate. In the process, it is reduced to molybdenum blue (a mixture of Mo⁵⁺ and Mo⁴⁺ oxides), which appears as a dark green or blue spot upon heating.[6][7]

Suitability:

  • High Sensitivity: PMA is known for its high sensitivity, capable of detecting even minor components in a reaction mixture.[8][9]

  • General Applicability: It is effective for visualizing a broad range of functional groups, including alcohols, phenols, and many nitrogen-containing heterocycles.[6][10] This makes it suitable for most substituted aziridines.

Limitations:

  • Vigorous Heating Required: Development of spots requires significant heating with a heat gun, which can lead to the sublimation or degradation of volatile or thermally sensitive aziridines.[6][7]

  • Poor Differentiation: Most compounds stain a similar shade of green or blue, offering little information about the nature of the functional groups present.[8]

  • Light Sensitivity: The reagent itself is light-sensitive and must be stored properly to maintain its efficacy.[6][7]

Ninhydrin: The Specialist for N-H Aziridines

Ninhydrin is a highly specific stain used for the detection of primary and secondary amines, making it an invaluable tool for a particular class of aziridines.[7][10]

Mechanism of Action: Ninhydrin reacts with primary and secondary amines to form a highly conjugated molecule known as Ruhemann's purple, which is intensely colored. The reaction requires heat to proceed. Unsubstituted (N-H) aziridines behave as secondary amines and thus give a positive test.

Suitability:

  • High Specificity: This stain is excellent for selectively visualizing N-H aziridines in a mixture containing other functional groups that do not possess a primary or secondary amine.[7] This is particularly useful for monitoring reactions where an N-H aziridine is a starting material or product.

  • Boc-Protected Amines: It can also visualize Boc-protected amines, as the high heat during staining can cause the Boc group to cleave, revealing the free amine for reaction.[11]

Limitations:

  • Not for N-Substituted Aziridines: It is completely ineffective for N-acyl, N-sulfonyl, or N-alkyl aziridines where the nitrogen lone pair is delocalized or sterically hindered. Tertiary amines do not stain.[7]

  • Fading: The colored spots can fade over time, so it is crucial to record the results promptly after visualization.[11]

Data Summary: A Comparative Overview

StainMechanismSuitable AziridinesSpot AppearanceKey AdvantagesKey Disadvantages
Potassium Permanganate (KMnO₄) OxidationN-H, N-Alkyl, N-Acyl, N-SulfonylYellow-brown on purple/pinkHighly universal, simple to prepare[7]Non-specific, background darkens with heat[6]
Phosphomolybdic Acid (PMA) OxidationN-H, N-Alkyl, N-Acyl, N-SulfonylDark green/blue on light greenHighly sensitive, "universal" stain[6][8]Requires strong heating, poor color differentiation[8]
Ninhydrin Condensation with AmineN-H AziridinesPink/Purple on a clear backgroundHighly specific for primary/secondary amines[7][10]Ineffective for N-substituted aziridines[7]

Experimental Workflows and Protocols

To ensure reproducibility and safety, all staining procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[12]

General TLC Staining Workflow

The following diagram outlines the universal steps for visualizing a developed TLC plate with a chemical stain.

TLC_Workflow cluster_prep Plate Development cluster_stain Visualization A Spot TLC Plate B Elute in Chamber A->B C Dry Plate Thoroughly B->C D Dip Plate in Stain C->D Proceed to Staining E Wipe Back of Plate D->E F Heat with Heat Gun E->F G Observe & Circle Spots F->G

Caption: General workflow for developing and staining a TLC plate.

Decision Guide for Stain Selection

Choosing the correct stain is paramount for successful visualization. This decision tree can guide your selection based on the aziridine's structure.

Stain_Selection Start What is the substitution on the aziridine Nitrogen? NH_Group N-H (Unsubstituted) Start->NH_Group N_Substituted N-Substituted (Acyl, Sulfonyl, Alkyl) Start->N_Substituted Use_Ninhydrin Use Ninhydrin Stain (High Specificity) NH_Group->Use_Ninhydrin Use_Oxidative Use a General Oxidative Stain N_Substituted->Use_Oxidative Use_KMnO4 Use KMnO₄ (Good First Choice) Use_Oxidative->Use_KMnO4 Use_PMA Use PMA (High Sensitivity) Use_Oxidative->Use_PMA

Caption: Decision tree for selecting an appropriate TLC stain for aziridines.

Detailed Protocols

Protocol 1: Potassium Permanganate (KMnO₄) Stain
  • Preparation: Dissolve 1.5 g of KMnO₄, 10 g of potassium carbonate (K₂CO₃), and 1.25 mL of 10% aqueous sodium hydroxide (NaOH) in 200 mL of deionized water.[8][13] Store the solution in a sealed, dark bottle. The solution is stable for approximately 3 months.[8]

  • Procedure:

    • After developing the TLC, ensure the plate is completely dry of eluent.

    • Using forceps, quickly dip the plate into the KMnO₄ solution for 1-2 seconds.

    • Remove the plate and let the excess stain drip off.

    • Carefully wipe the back of the plate with a paper towel.

    • Gently warm the plate with a heat gun. Oxidizable compounds will appear as yellow to brown spots against the purple background.[7]

    • Caution: Do not overheat, as the entire plate will turn brown, obscuring the results.[6]

Protocol 2: Phosphomolybdic Acid (PMA) Stain
  • Preparation: Dissolve 10 g of phosphomolybdic acid in 100 mL of absolute ethanol.[8][13] The solution is light-sensitive and should be stored in a jar wrapped with aluminum foil.[6]

  • Procedure:

    • After developing the TLC, ensure the plate is completely dry.

    • Using forceps, dip the plate into the PMA solution. The plate should turn a uniform yellow-green.

    • Wipe the back of the plate clean.

    • Heat the plate vigorously with a heat gun. Spots will appear as dark green or blue spots on a lighter green/yellow background.[10]

Protocol 3: Ninhydrin Stain
  • Preparation: Dissolve 1.5 g of ninhydrin in 100 mL of n-butanol and add 3.0 mL of glacial acetic acid.[8]

  • Procedure:

    • After developing the TLC, ensure the plate is completely dry.

    • Dip the plate into the ninhydrin solution and remove it, allowing the excess to drip off.

    • Wipe the back of the plate.

    • Gently heat the plate with a heat gun. Primary and secondary amines, including N-H aziridines, will develop as pink to purple spots.[10][11]

    • Circle the spots immediately, as the color may fade over time.[11]

Conclusion and Recommendations

The visualization of aziridines on TLC is a critical step in synthetic chemistry that requires careful consideration of the staining agent.

  • For a universal, first-pass analysis of any aziridine-containing reaction mixture, the Potassium Permanganate (KMnO₄) stain is the recommended starting point due to its broad reactivity and ease of use.

  • When high sensitivity is required to detect trace components or minor byproducts, the Phosphomolybdic Acid (PMA) stain is a superior choice, though care must be taken with thermally sensitive compounds.

  • For reactions specifically involving N-H aziridines, the Ninhydrin stain offers unparalleled specificity, allowing for clear and unambiguous tracking of starting materials and products containing a free secondary amine.

By understanding the chemical principles behind these visualization techniques, researchers can overcome the analytical challenges posed by aziridines and accelerate their research and development efforts.

References

  • University of Rochester. (n.d.). Magic Formulas: TLC Stains. Department of Chemistry. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Re-Act Duitch, S. (n.d.). TLC stains. Retrieved from [Link]

  • Cegielska, B., & Kacprzak, K. M. (2009). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. ResearchGate. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). TLC Visualization Methods. Department of Chemistry. Retrieved from [Link]

  • milkshake. (2006, September 27). TLC Staining solutions. Org Prep Daily. Retrieved from [Link]

  • Cegielska, B., & Kacprzak, K. M. (2009). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. Letters in Organic Chemistry, 6(8), 808-811. Retrieved from [Link]

  • University of Alberta. (n.d.). TLC Stains. Department of Chemistry. Retrieved from [Link]

  • University of Rochester. (n.d.). Magic Formulas: TLC Stains. Department of Chemistry. Retrieved from [Link]

  • El-Apasery, M. A., et al. (2020). A review on synthesis of nitrogen-containing heterocyclic dyes for textile fibers - Part 1: Five and six-membered heterocycles. Egyptian Journal of Chemistry. Retrieved from [Link]

  • Parshikov, I. A., Silva, E. O., & Furtado, N. A. J. C. (2014). Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. Applied Microbiology and Biotechnology, 98(10), 4345-4358. Retrieved from [Link]

  • Molander, G. A., & Canturk, B. (2009). Saturated oxygen and nitrogen heterocycles via oxidative coupling of alkyltrifluoroborates with alkenols, alkenoic acids and protected alkenylamines. Chemical Science, 1(1), 31-35. Retrieved from [Link]

  • Sejer, D. (2008, August 25). Let's talk about TLCs Part 4 - Ninhydrin Stain. Curly Arrow. Retrieved from [Link]

  • University of York. (n.d.). Issues - Thin Layer Chromatography (TLC). Chemistry Teaching Labs. Retrieved from [Link]

  • Chernyak, D., & Gevorgyan, V. (2010). Synthesis of Saturated N- Heterocycles. Angewandte Chemie International Edition, 49(15), 2743-2746. Retrieved from [Link]

  • Parshikov, I. A., Silva, E. O., & Furtado, N. A. J. C. (2014). Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. Applied Microbiology and Biotechnology, 98(10), 4345-4358. Retrieved from [Link]

  • Sarpong Group. (n.d.). Appendix 3: Recipes For TLC Stains. University of California, Berkeley. Retrieved from [Link]

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Stability Showdown: N-Acyl vs. N-Sulfonyl Aziridines - A Researcher's Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The three-membered, nitrogen-containing heterocycle known as aziridine is a cornerstone in modern organic synthesis. Its inherent ring strain makes it a versatile intermediate, readily undergoing ring-opening reactions to furnish a diverse array of valuable nitrogenous compounds.[1] The reactivity and stability of the aziridine ring are profoundly influenced by the nature of the substituent on the nitrogen atom. This guide provides an in-depth comparison of two of the most common classes of activated aziridines: N-acyl and N-sulfonyl aziridines, offering insights into their relative stability and reactivity to inform strategic decisions in chemical synthesis and drug development.

The Decisive Role of the N-Substituent: A Tale of Two Electron-Withdrawing Groups

The stability and reactivity of the aziridine ring are intrinsically linked to the electronic properties of the N-substituent. Both acyl and sulfonyl groups are electron-withdrawing, a feature that "activates" the aziridine ring towards nucleophilic attack compared to their N-alkyl counterparts.[2] This activation stems from the ability of these groups to stabilize the partial negative charge that develops on the nitrogen atom during the transition state of ring-opening reactions. However, the degree and nature of this electron withdrawal differ significantly between the two, leading to distinct stability profiles.

N-Sulfonyl aziridines , typified by the ubiquitous N-tosyl (Ts) and N-nosyl (Ns) derivatives, are generally considered more stable and are widely employed in synthesis.[3] The sulfonyl group is a powerful electron-withdrawing group, rendering the aziridine nitrogen less basic and the ring carbons more electrophilic. This heightened electrophilicity facilitates ring-opening by a broad range of nucleophiles.[4][5]

N-Acyl aziridines , on the other hand, present a more nuanced picture. While the acyl group is also electron-withdrawing, the presence of the adjacent carbonyl group introduces an alternative site for nucleophilic attack.[3] Furthermore, the potential for amide resonance can modulate the electron density on the nitrogen, influencing the overall stability and reactivity of the aziridine ring.[6]

Head-to-Head Comparison: Key Stability and Reactivity Parameters

To provide a clear and objective comparison, we will examine the stability of N-acyl and N-sulfonyl aziridines across several key parameters, supported by experimental observations from the literature.

FeatureN-Sulfonyl AziridinesN-Acyl AziridinesRationale & Implications
Thermal Stability Generally highProne to thermal rearrangement[7]The strong electron-withdrawing nature of the sulfonyl group enhances the stability of the aziridine ring. N-acyl aziridines can undergo thermal isomerization to oxazolines, a reaction catalyzed by iodide or bromide ions.[8] This has significant implications for reaction conditions and purification methods.
Susceptibility to Nucleophilic Ring-Opening Highly susceptible to a wide range of nucleophiles[4][5][9]Susceptible, but can be less reactive and may require activation[1][7]The potent activation by the sulfonyl group makes N-sulfonyl aziridines excellent substrates for diverse functionalization. N-acyl aziridines may require Lewis or Brønsted acid catalysis to enhance their reactivity towards nucleophiles.[1]
Regioselectivity of Ring-Opening Generally follows SN2-type pathway, attack at the less substituted carbon[2]Can be influenced by the nature of the acyl group and reaction conditions[6]For N-sulfonyl aziridines, steric factors are often the dominant control element in regioselectivity. In N-acyl aziridines, the interplay of sterics and electronics, along with the potential for chelation control, can lead to more complex regiochemical outcomes.
Chemoselectivity in the Presence of Other Electrophiles Generally high, ring-opening is the preferred pathwayPotential for competing attack at the carbonyl carbon[3]The carbonyl group in N-acyl aziridines presents an alternative electrophilic site, which can lead to side reactions if not carefully controlled.
Ease of N-Deprotection Can be challenging, often requiring harsh reducing conditions[10]Generally more facile, can be removed under milder hydrolytic conditionsThe robust nature of the sulfonyl group makes its removal difficult, which can be a limitation in multi-step syntheses. Acyl groups can often be cleaved under standard amide hydrolysis conditions.

Mechanistic Insights: Visualizing the Differences

The fundamental differences in stability and reactivity can be visualized through their underlying electronic structures and reaction mechanisms.

Stability_Comparison cluster_sulfonyl N-Sulfonyl Aziridine cluster_acyl N-Acyl Aziridine S_Az R-SO₂-N(Az) S_TS [Transition State]‡ S_Az->S_TS Strong δ+ on C S_Nu Nu⁻ S_Nu->S_TS S_Product Ring-Opened Product S_TS->S_Product A_Az R-CO-N(Az) A_TS [Transition State]‡ A_Az->A_TS Moderate δ+ on C A_Carbonyl Attack at C=O A_Az->A_Carbonyl A_Nu Nu⁻ A_Nu->A_TS A_Nu->A_Carbonyl A_Product Ring-Opened Product A_TS->A_Product

Figure 1: Comparative reactivity towards nucleophiles.

The diagram above illustrates the greater electrophilicity of the ring carbons in N-sulfonyl aziridines due to the potent electron-withdrawing sulfonyl group, leading to a more favorable transition state for nucleophilic attack. In contrast, N-acyl aziridines exhibit a more moderate activation and the potential for competing nucleophilic attack at the carbonyl carbon.

Experimental Protocols: A Guide to Synthesis and Stability Assessment

For researchers looking to practically apply these concepts, the following section outlines standardized protocols for the synthesis of both N-acyl and N-sulfonyl aziridines, as well as a general method for comparing their stability.

Protocol 1: Synthesis of N-Sulfonyl Aziridines from Epoxides

This two-step protocol is a reliable method for the synthesis of a range of N-sulfonyl aziridines.[11]

Protocol_Sulfonyl Start Epoxide + Sulfonamide Step1 Step 1: Epoxide Ring Opening (e.g., K₂CO₃, Dioxane, reflux) Start->Step1 Intermediate β-Amino Alcohol Step1->Intermediate Step2 Step 2: Cyclization (e.g., Mesyl Chloride, Et₃N) Intermediate->Step2 Product N-Sulfonyl Aziridine Step2->Product

Figure 2: Workflow for N-Sulfonyl Aziridine Synthesis.

Methodology:

  • Epoxide Ring Opening: To a solution of the epoxide in a suitable solvent (e.g., dioxane), add the sulfonamide and a base (e.g., K₂CO₃). Heat the reaction mixture at reflux until the starting material is consumed (monitor by TLC). After cooling, filter the mixture and concentrate the filtrate under reduced pressure.

  • Cyclization: Dissolve the crude β-amino alcohol in a suitable solvent (e.g., CH₂Cl₂) and cool to 0 °C. Add a base (e.g., triethylamine), followed by the dropwise addition of a sulfonylating agent (e.g., methanesulfonyl chloride). Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with water and extract the product with an organic solvent. Dry the organic layer, concentrate, and purify the residue by column chromatography.

Protocol 2: Synthesis of N-Acyl Aziridines via Acylation of 1H-Aziridines

A common and often high-yielding method for the preparation of N-acyl aziridines involves the acylation of the parent 1H-aziridine, which can be generated in situ from the deprotection of a more stable precursor like an N-sulfonyl aziridine.[7][12]

Protocol_Acyl Start N-Tosyl Aziridine Step1 Step 1: Detosylation (e.g., Sodium Naphthalenide) Start->Step1 Intermediate 1H-Aziridine (in situ) Step1->Intermediate Step2 Step 2: Acylation (e.g., Acyl Chloride or Active Ester) Intermediate->Step2 Product N-Acyl Aziridine Step2->Product

Figure 3: Workflow for N-Acyl Aziridine Synthesis.

Methodology:

  • Deprotection of N-Tosyl Aziridine: Prepare a solution of sodium naphthalenide in a suitable solvent (e.g., THF) at low temperature (-78 °C). Add a solution of the N-tosyl aziridine to this mixture. Stir for a short period until the reaction is complete (monitor by TLC).

  • Acylation: To the solution containing the in situ generated 1H-aziridine, add the acylating agent (e.g., an acyl chloride or an N-hydroxysuccinimide ester). Allow the reaction to proceed at low temperature, then warm to room temperature. Work up the reaction by quenching with a saturated aqueous solution of NH₄Cl and extract the product. Dry the organic layer, concentrate, and purify by chromatography.[7]

Protocol 3: Comparative Stability Study - Susceptibility to Nucleophilic Ring-Opening

This experiment provides a direct comparison of the reactivity of an N-acyl and an N-sulfonyl aziridine towards a common nucleophile.

Methodology:

  • Reaction Setup: In separate, identical reaction vessels, dissolve equimolar amounts of the N-acyl aziridine and the N-sulfonyl aziridine in a suitable solvent (e.g., acetonitrile).

  • Nucleophile Addition: To each vessel, add an equimolar amount of a nucleophile (e.g., sodium azide).

  • Reaction Monitoring: Stir both reactions at room temperature and monitor their progress at regular time intervals using a suitable analytical technique (e.g., ¹H NMR, LC-MS).

  • Data Analysis: Plot the consumption of the starting aziridine over time for both reactions. The rate of disappearance of the starting material will provide a direct measure of the relative stability of the two aziridines under these conditions.

Conclusion: Selecting the Right Tool for the Job

The choice between an N-acyl and an N-sulfonyl aziridine is a strategic decision that should be guided by the specific requirements of the synthetic route.

N-sulfonyl aziridines are the workhorses of aziridine chemistry, offering high stability and predictable reactivity with a wide range of nucleophiles. Their robust nature makes them ideal for complex, multi-step syntheses where the aziridine moiety needs to endure various reaction conditions. However, the difficulty of the final deprotection step should be a key consideration.

N-acyl aziridines , while potentially less stable and more prone to side reactions, offer the significant advantage of easier deprotection. This can be a crucial factor in the late stages of a synthesis, particularly in the preparation of sensitive target molecules. The challenges associated with their thermal instability and potential for competing reactions at the carbonyl group can often be mitigated through careful control of reaction conditions.

Ultimately, a thorough understanding of the distinct stability and reactivity profiles of N-acyl and N-sulfonyl aziridines empowers researchers to make informed decisions, optimizing their synthetic strategies for efficiency, selectivity, and overall success.

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  • Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200547. [Link]

  • Aziridine Group Transfer via Transient N-Aziridinyl Radicals. Journal of the American Chemical Society, 144(35), 15918-15923. [Link]

  • Asymmetric Aziridination over Ylides: Highly Stereoselective Synthesis of Acetylenyl-N-sulfonylaziridines. Angewandte Chemie International Edition, 36(11), 1183-1185. [Link]

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Safety Operating Guide

Safeguarding Your Research: A Senior Scientist's Guide to the Proper Disposal of Ethyl Aziridinyl Formate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Ethyl aziridinyl formate is a member of the aziridine family, a class of compounds characterized by a strained three-membered heterocyclic ring containing a nitrogen atom. This structural feature is the source of both their synthetic utility and their significant hazard profile.[1] While invaluable in drug development and polymer chemistry for their ability to act as potent alkylating agents and crosslinkers, their high reactivity demands a rigorous and scientifically grounded approach to handling and disposal.[1][2] This guide moves beyond mere compliance, providing a deep, procedural framework for the safe management and disposal of ethyl aziridinyl formate. Our objective is to empower researchers with the knowledge to not only protect themselves and their colleagues but also to ensure environmental stewardship, building a culture of safety that extends from the bench to final waste disposition.

Part 1: Comprehensive Hazard Assessment

The hazards of ethyl aziridinyl formate are dominated by the aziridine ring. Due to a lack of specific toxicological data for this exact compound, we must extrapolate from the well-documented properties of aziridine and its derivatives. This conservative approach is essential for ensuring the highest level of safety.

1.1. Chemical Reactivity and Incompatibilities:

The primary hazard of aziridines is their high reactivity, driven by the significant strain in the three-membered ring.[1]

  • Polymerization: Aziridines can undergo violent, exothermic polymerization.[3] This process can be initiated by contact with acids, acidic materials, or even carbon dioxide from the air.[3] If this occurs within a sealed container, it can lead to a catastrophic rupture.[3]

  • Ring-Opening Reactions: The ring is susceptible to opening by a wide range of nucleophiles. While this is useful in synthesis, it means the compound will react readily with water (hydrolysis), acids, and strong bases.[1][4]

  • Incompatible Materials: To prevent dangerous reactions, ethyl aziridinyl formate waste must be segregated from acids, strong oxidizing agents, and chlorinating agents like sodium hypochlorite, which can form explosive 1-chloroaziridine.[3][4] Do not store in containers made of silver or aluminum, as these metals can induce polymerization.[3]

1.2. Toxicological Profile:

Aziridine-containing compounds are considered highly toxic and should be handled with extreme caution.[2]

  • Mutagenicity and Carcinogenicity: Aziridine is a known mutagen and is classified as a substance that may cause heritable genetic damage.[5] As an alkylating agent, it can react with DNA, which is the likely mechanism of its mutagenicity.[2][5] The California Office of Environmental Health Hazard Assessment (OEHHA) has identified ethyleneimine (aziridine) as a carcinogen.[3]

  • Acute Toxicity: Aziridine is classified as very toxic if swallowed and toxic by inhalation or in contact with skin.[5][6] Exposure can cause severe irritation to the skin, eyes, and respiratory tract.[3][5] Systemic effects from acute exposure can include damage to the liver and kidneys.[5]

The table below summarizes the key hazard information, using aziridine as a reference.

Hazard CategoryDescriptionSource(s)
Acute Toxicity Harmful or fatal if swallowed, inhaled, or absorbed through the skin. Causes severe irritation and potential burns to eyes and skin.[2][3][5]
Chronic Toxicity Suspected carcinogen and known mutagen. Can cause heritable genetic damage. Danger of cumulative effects.[2][5][6]
Reactivity May polymerize explosively, especially when heated or in contact with acids. Highly reactive with nucleophiles, water, and oxidizing agents.[1][3]
Physical Hazards Likely a flammable liquid and vapor, similar to related compounds. Vapors may be heavier than air.[3][7]

Part 2: Operational Disposal and Decontamination Plan

The proper disposal of ethyl aziridinyl formate requires a multi-step approach focused on containment, neutralization where feasible, and final disposal by certified professionals. The following workflow provides a decision-making framework for managing this hazardous waste stream.

G cluster_0 Waste Generation Point cluster_1 Decision & Triage cluster_2 Disposal Pathways A Ethyl Aziridinyl Formate Waste Generated (e.g., residual reagent, contaminated labware) B Assess Quantity A->B C Pathway A: Direct Disposal (Bulk Quantities >5g) B->C Bulk D Pathway B: Neutralization (Small Quantities <5g) B->D Small Residual E Package in compatible, sealed container. Label as 'Hazardous Waste: Ethyl Aziridinyl Formate, Toxic, Reactive'. C->E F Perform Ring-Opening Neutralization (See Protocol 2.2) D->F G Store in designated secondary containment area. E->G F->G After pH verification H Arrange pickup by licensed hazardous waste disposal service. G->H

Sources

Personal protective equipment for handling Ethyl aziridinyl formate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Safe Handling of Ethyl Aziridinyl Formate (Ethyl 1-aziridinecarboxylate) CAS Focus: 1192-23-0 (Likely target based on nomenclature)

Executive Safety Summary

Warning: Nomenclature Criticality Do not confuse Ethyl aziridinyl formate (Ethyl 1-aziridinecarboxylate) with Ethyl formate. The latter is a common solvent; the former contains a strained aziridine ring , classifying it as a potent alkylating agent.

As a Senior Application Scientist, my directive is clear: treat this compound with the same rigor used for primary aziridines. The three-membered nitrogen ring possesses high ring strain (~27 kcal/mol), making it an aggressive electrophile capable of alkylating DNA and proteins. Standard laboratory nitrile gloves are insufficient for prolonged protection against this class of compounds due to rapid permeation.

Risk Assessment & Hierarchy of Controls

Safety is not just PPE; it is a layered defense system. We rely on the Hierarchy of Controls to mitigate the risk of mutagenic exposure.

HierarchyOfControls Engineering 1. Engineering Controls (Primary Defense) Fume Hood, Closed Transfer Admin 2. Administrative Controls (Process Logic) SOPs, Designated Areas, Signage Engineering->Admin If containment is breached PPE 3. Personal Protective Equipment (Last Resort) Laminate Gloves, Respirators Admin->PPE Final barrier to exposure

Figure 1: The defensive layers for handling alkylating agents. PPE is the final fail-safe, not the primary solution.

The PPE Matrix: Barrier Selection

The lipophilic nature and small molecular size of aziridines allow them to permeate standard rubber matrices (nitrile, latex) rapidly.

A. Hand Protection (The Critical Failure Point)

Recommendation: Multi-material layering (Double-Gloving).

LayerMaterialSpecificationScientific Rationale
Inner (Primary) Laminate Film (e.g., Silver Shield® / Barrier®)2.7 mil minimumImpermeable Barrier: Laminates resist permeation of small-molecule alkylators for >4 hours. Standard nitrile may breakthrough in <15 mins.
Outer (Secondary) Nitrile 5-8 mil, long cuffMechanical Protection: Protects the fragile inner laminate glove from tears and provides grip/dexterity.
Protocol Inspection Inflation TestCheck inner gloves for pinholes by inflating with air before donning.
B. Respiratory & Body Protection
  • Respiratory:

    • Primary: Certified Fume Hood (Face velocity: 100 fpm).

    • Secondary (Spill/Emergency): Full-face respirator with Organic Vapor (OV) cartridges. Note: Aziridines often have poor warning properties (low odor threshold), making air-purifying respirators risky for long-term use. Use only for short-duration escape or spill cleanup.

  • Body: Tyvek® lab coat or chemically resistant apron (closed front).

  • Eyes: Chemical splash goggles (ANSI Z87.1). Face shield required if pouring volumes >100 mL.

Operational Protocol: The "Closed System" Approach

To maintain scientific integrity and safety, we minimize the "Open-Face" time—the duration the chemical is exposed to the lab environment.

Step 1: Preparation

  • Pre-weigh reagents into a tared flask inside the hood.

  • Prepare the Quenching Solution (see Section 5) before opening the reagent bottle.

Step 2: Transfer (Cannula/Syringe Method)

  • Avoid pouring.[1][2] Use a glass syringe with a Luer-lock tip or a cannula for transfer.

  • Why? Pouring creates turbulence and aerosols; syringes contain the vapor head.

Step 3: Reaction Monitoring

  • Keep the sash at the lowest operational height.

  • All contaminated "sharps" (needles) must be rinsed with the quenching solution before disposal into sharps containers.

Decontamination & Disposal: The Quench Workflow

Aziridines are deactivated by opening the ring. This is best achieved via Acidic Hydrolysis or Nucleophilic Attack .

The Chemistry of Deactivation: The strained ring opens rapidly in acidic media to form the corresponding amino-alcohol or salt, which is non-alkylating.

Quenching Solution Recipe:

  • Option A (Acidic): 10% Acetic Acid or 1M HCl.

  • Option B (Nucleophilic): 10% Sodium Thiosulfate solution (effective for alkyl halides and aziridines).

DisposalWorkflow Waste Aziridine Waste (Liquid/Solid) Quench Add to Quench Solution (Slowly, Ice Bath) Waste->Quench Transfer Stir Stir > 12 Hours (Ensure Ring Opening) Quench->Stir Hydrolysis Check Check pH / Test (Verify Deactivation) Stir->Check Validation Dispose Hazardous Waste Disposal Check->Dispose Safe

Figure 2: Step-by-step chemical deactivation workflow.

Spill Response (Small Scale < 50mL):

  • Evacuate the immediate area.

  • Don PPE: Silver Shield gloves + Nitrile outer + Goggles + Respirator.

  • Absorb: Use a spill pillow or vermiculite.

  • Deactivate: Apply the Acidic Quench Solution gently over the absorbent material.

  • Wait: Allow 30 minutes for reaction.

  • Collect: Double-bag as hazardous waste.

References

  • National Institutes of Health (NIH) - PubChem. Aziridine-1-carboxylic acid ethyl ester (Compound Summary). [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Exposure to Hazardous Drugs (Alkylating Agents). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.